Phoslactomycin A
描述
structure given in first source; isolated from Streptomyces nigrescens SC-273
属性
CAS 编号 |
159991-67-0 |
|---|---|
分子式 |
C29H46NO10P |
分子量 |
599.6 g/mol |
IUPAC 名称 |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate |
InChI |
InChI=1S/C29H46NO10P/c1-4-22-12-13-27(32)39-25(22)14-15-29(34,16-17-30)26(40-41(35,36)37)19-23(31)10-6-5-8-21-9-7-11-24(18-21)38-28(33)20(2)3/h5-6,8,10,12-15,20-26,31,34H,4,7,9,11,16-19,30H2,1-3H3,(H2,35,36,37)/b8-5+,10-6+,15-14+ |
InChI 键 |
LOAKADZNOAGFPM-XNHNZVDCSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Phoslactomycin A as a PP2A Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phoslactomycin A (PLM-A) is a natural product that exhibits potent inhibitory activity against Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. As dysregulation of PP2A activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, understanding the precise mechanism of its inhibitors is paramount for therapeutic development. This guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits PP2A, detailing its direct binding interaction, the specific amino acid residue involved, and the experimental methodologies used to elucidate this mechanism. It further explores the impact of this inhibition on cellular signaling pathways and presents key quantitative data for researchers in the field.
Core Mechanism: Covalent Interaction with the Catalytic Subunit
The primary mechanism of action for this compound is its direct and specific interaction with the catalytic subunit of PP2A (PP2Ac). Unlike inhibitors that compete with substrates at the active site, PLM-A employs a covalent binding mechanism, targeting a specific cysteine residue.
Direct Binding to PP2A Catalytic Subunit (PP2Ac)
Initial studies to identify the cellular target of PLM-A utilized a biotinylated analog of the molecule (bio-PLM).[1] Through affinity pull-down assays using streptavidin beads, researchers demonstrated a direct physical interaction between bio-PLM and PP2Ac within cell lysates, confirming that the catalytic subunit is a primary binding partner.[2][3]
Identification of the Covalent Binding Site: Cysteine-269
Further investigation pinpointed the exact binding site on PP2Ac to be the cysteine residue at position 269 (Cys-269).[2][3] This was definitively established through a combination of mass spectrometry and site-directed mutagenesis.[4]
-
Mass Spectrometry: Analysis of the PP2Ac-PLM complex identified a covalent adduct, revealing that Cys-269 was the specific amino acid modified by the inhibitor.[4]
-
Site-Directed Mutagenesis: To confirm the functional importance of this residue, the Cys-269 was mutated to a non-reactive alanine (B10760859) (C269A). The resulting mutant PP2Ac protein was found to be resistant to inhibition by Phoslactomycin, demonstrating that the Cys-269 residue is essential for the compound's inhibitory activity.[4]
The covalent nature of this interaction with a residue outside of the catalytic pocket suggests a non-competitive or allosteric mode of inhibition . By binding to Cys-269, PLM-A likely induces a conformational change in the PP2Ac enzyme, thereby impairing its ability to dephosphorylate substrates. This is further supported by studies on Fostriecin, another PP2A inhibitor that also targets Cys-269 through an electrophilic interaction.[5]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Phoslactomycin A Synthesis in Actinomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin A (PLM A), a potent inhibitor of protein phosphatase 2A (PP2A) with significant antifungal, antibacterial, and antitumor activities, is a polyketide natural product synthesized by various species of Streptomyces. This technical guide provides an in-depth exploration of the biosynthetic pathway of PLM A in actinomycetes, with a focus on the genetic and enzymatic machinery involved. We will dissect the biosynthetic gene cluster, the assembly of the polyketide backbone by a modular Type I polyketide synthase, and the subsequent post-PKS modifications that lead to the final bioactive molecule. This document consolidates current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing the intricate biosynthetic and regulatory pathways to facilitate further research and drug development efforts.
The Phoslactomycin Biosynthetic Gene Cluster: A Genetic Blueprint
The biosynthesis of phoslactomycins is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster has been identified and characterized in Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2][3] In Streptomyces sp. HK-803, the entire 75-kb BGC is contiguous, while in S. platensis SAM-0654, it is split into two separate genomic regions.[1][4] The cluster encodes a suite of enzymes responsible for precursor synthesis, polyketide chain assembly, and post-PKS modifications.
A representative annotation of the phoslactomycin biosynthetic gene cluster from Streptomyces sp. HK-803 is provided below.
| Gene | Proposed Function |
| PKS Genes | |
| plm1-8 | Type I Polyketide Synthase (PKS) modules |
| Precursor Supply | |
| plmT7 | Involved in cyclohexanecarboxyl-CoA (CHC-CoA) biosynthesis |
| Enzymes for ethylmalonyl-CoA (Em-CoA) synthesis | |
| Post-PKS Modification | |
| plmS2 | Cytochrome P450 monooxygenase (hydroxylates the CHC side chain) |
| plmT4 | Cytochrome P450 monooxygenase |
| plmT8 | Oxidoreductase |
| plmT1 | Aminotransferase |
| plmT5 | Kinase |
| Regulation | |
| pnR1 | Positive transcriptional regulator (in S. platensis) |
| pnR2 | Positive transcriptional regulator (in S. platensis) |
| Other | |
| ABC transporter (putative resistance) | |
| PnG | Type II Thioesterase (proofreading and productivity enhancement) |
The Biosynthetic Pathway: From Precursors to this compound
The biosynthesis of this compound is a multi-step process involving the coordinated action of numerous enzymes. The pathway can be broadly divided into three key stages: precursor synthesis, polyketide chain assembly, and post-PKS modifications.
Precursor Biosynthesis
The assembly of the phoslactomycin backbone requires a specific starter unit and two types of extender units:
-
Cyclohexanecarboxyl-CoA (CHC-CoA): This unusual starter unit initiates the polyketide synthesis. The genes responsible for its formation are located within the BGC.
-
Malonyl-CoA and Ethylmalonyl-CoA: These are the extender units incorporated by the PKS modules. Five modules incorporate malonyl-CoA, and two incorporate ethylmalonyl-CoA.
Polyketide Chain Assembly
The core of the phoslactomycin molecule is assembled by a Type I modular polyketide synthase (PKS) encoded by the plm1-8 genes. This enzymatic assembly line consists of a loading module and seven extension modules.
-
Loading Module: Selects and loads the CHC-CoA starter unit.
-
Extension Modules: Each module is responsible for the incorporation of a specific extender unit (malonyl-CoA or ethylmalonyl-CoA) and for the subsequent processing of the growing polyketide chain. The PKS generates a linear unsaturated polyketide chain with both E- and Z-double bonds.
A Type II thioesterase, PnG, has been shown to play a crucial role in enhancing the productivity of the PKS assembly line. It is believed to perform a proofreading function by removing aberrant acyl groups from the acyl-carrier proteins (ACPs) of the PKS modules.
Post-PKS Modifications
Following the synthesis of the polyketide backbone, a series of enzymatic modifications occur to yield the final phoslactomycin analogues. The initial product released from the PKS is Phoslactomycin B (PLM-B).
Subsequent modifications to produce other phoslactomycins, including PLM A, involve:
-
Hydroxylation: The cytochrome P450 monooxygenase, PlmS2, hydroxylates the cyclohexanecarboxylic acid-derived side chain of PLM-B.
-
Esterification: Following hydroxylation, the hydroxyl group is esterified with various short-chain carboxylic acids to produce the different phoslactomycin analogues.
-
Phosphorylation: A kinase is proposed to be responsible for the addition of the phosphate (B84403) group.
Caption: Biosynthetic pathway of this compound.
Regulation of Phoslactomycin Biosynthesis
The production of phoslactomycins is tightly regulated at the transcriptional level. In S. platensis SAM-0654, two positive transcriptional regulators, PnR1 and PnR2, have been identified. Gene inactivation and transcription analysis have revealed that:
-
Both PnR1 and PnR2 are essential for the biosynthesis of phoslactomycins.
-
PnR1 and PnR2 activate the transcription of the structural biosynthetic genes.
-
PnR2 also positively regulates the transcription of pnR1, indicating a hierarchical regulatory cascade.
Caption: Regulatory cascade of Phoslactomycin biosynthesis.
Experimental Protocols: Key Methodologies
Gene Inactivation via PCR-Targeting
A key technique used to elucidate the function of genes in the phoslactomycin BGC is gene inactivation through PCR-targeting. This method allows for the rapid and efficient replacement of a target gene with an antibiotic resistance cassette.
Workflow:
-
Construct a disruption cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by FLP recognition target (FRT) sites is amplified by PCR. The primers used for this amplification contain 39-nucleotide extensions that are homologous to the regions flanking the target gene to be deleted.
-
Electroporation: The purified PCR product is electroporated into a suitable E. coli host strain (e.g., BW25113/pIJ790) containing the cosmid with the phoslactomycin BGC and expressing the λ Red recombinase system.
-
Selection: Recombinants where the target gene has been replaced by the resistance cassette are selected on media containing the appropriate antibiotic.
-
Verification: The correct gene replacement is verified by PCR analysis and restriction digestion.
-
Introduction into Streptomyces: The mutated cosmid is introduced into the Streptomyces host strain by intergeneric conjugation from E. coli.
-
Analysis of Metabolites: The resulting mutant strain is fermented, and the metabolic profile is analyzed by techniques such as HPLC and LC-MS to observe the effect of the gene knockout on phoslactomycin production.
Caption: Workflow for gene inactivation.
In Vitro Reconstitution of PKS Modules
To study the function and substrate specificity of the PKS modules in detail, in vitro reconstitution systems have been established.
Methodology:
-
Protein Expression and Purification: The desired PKS modules or individual domains are cloned into expression vectors and heterologously expressed, typically in E. coli. The proteins are then purified to homogeneity using affinity chromatography (e.g., Ni-NTA) and size-exclusion chromatography.
-
In Vitro Assay: The purified PKS proteins are incubated in a reaction buffer containing the necessary substrates and cofactors, including:
-
Starter unit (e.g., cyclohexanecarboxyl-CoA)
-
Extender units (malonyl-CoA, ethylmalonyl-CoA)
-
NADPH (for ketoreductase domains)
-
A phosphopantetheinyl transferase (to activate the ACP domains)
-
-
Product Analysis: After incubation, the reaction is quenched, and the products are extracted and analyzed by techniques such as HPLC, LC-MS, and NMR to identify the synthesized polyketide intermediates.
Quantitative Data Summary
| Experiment | Strain/Enzyme | Observation | Reference |
| Gene Deletion of plmS2 | Streptomyces sp. HK-803 mutant | Selective production of Phoslactomycin B at 6-fold higher titers than the wild-type strain. | |
| In vitro PnG activity | PnG from S. platensis | Increases the in vitro production of tetra-, penta-, and hexaketide derivatives by more than one order of magnitude. | |
| Cathepsin B Inhibition (Lactomycins) | Lactomycins A-C | IC50 values ranging from 0.8 to 4.5 μg/mL. | |
| Regulation by PnR1/PnR2 | S. platensis SAM-0654 mutants | Inactivation of pnR1 or pnR2 abolishes phoslactomycin production. |
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a detailed understanding of the genetic and biochemical basis for the production of this important class of natural products. The identification of the BGC, the characterization of the PKS and post-PKS modification enzymes, and the discovery of the regulatory network have opened up avenues for the engineered biosynthesis of novel phoslactomycin analogues with improved therapeutic properties. Future research will likely focus on the detailed mechanistic studies of the individual enzymes, the exploration of the substrate flexibility of the PKS modules for the generation of unnatural polyketides, and the optimization of production titers through metabolic engineering and synthetic biology approaches. This knowledge will be invaluable for the development of phoslactomycins as next-generation therapeutics.
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactomycins A–C, Dephosphorylated Phoslactomycin Derivatives That Inhibit Cathepsin B, from the Marine-Derived Streptomyces sp. ACT232 - PMC [pmc.ncbi.nlm.nih.gov]
The Phoslactomycin Core: A Technical Guide to Natural Analogs and Their Producing Organisms
For Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the natural analogs of Phoslactomycin A, a class of potent inhibitors of protein serine/threonine phosphatase 2A (PP2A) with significant antifungal, antibacterial, and antitumor activities. This document details their microbial origins, summarizes their biological activities with quantitative data, outlines key experimental protocols for their isolation and characterization, and visualizes the pertinent signaling pathways.
Microbial Origins and Structural Diversity
The phoslactomycins (PLMs) are a family of polyketide natural products primarily produced by various species of actinomycetes, belonging to the genus Streptomyces. These compounds share a common structural scaffold featuring an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring. The structural diversity within the phoslactomycin family arises from variations in the acyl group attached to the C-18 hydroxyl group and other modifications to the core structure.
Below is a summary of the known natural analogs of this compound and their producing organisms.
| Phoslactomycin Analog | Producing Organism(s) |
| This compound | Streptomyces nigrescens SC-273 |
| Phoslactomycin B | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 |
| Phoslactomycin C | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 |
| Phoslactomycin D | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 |
| Phoslactomycin E | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273, Streptomyces sp. CMB-MW079 |
| Phoslactomycin F | Streptomyces nigrescens SC-273 |
| Phoslactomycin G | Proposed intermediate in Streptomyces sp. HK 803 |
| Phoslactomycin H | Streptomyces sp. MLA1839 |
| Phoslactomycin I | Streptomyces sp. MLA1839 |
| Phoslactomycin J | Streptomyces sp. CMB-MW079 |
| Phoslactomycin K | Streptomyces sp. CMB-MW079 |
| Cyclolactomycins A-D | Streptomyces sp. CMB-MW079 |
| Isocyclolactomycins A-C | Streptomyces sp. CMB-MW079 |
| Lactomycins A-C | Streptomyces sp. ACT232 |
| Deamino-hydroxy-phoslactomycin B | Streptomyces sp. HK-803 |
Biological Activities
Phoslactomycins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various substrate proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Biological Data
The following tables summarize the available quantitative data for the biological activities of various phoslactomycin analogs.
Table 2.1: Antifungal and Antibacterial Activity of Phoslactomycin Analogs (MIC in µg/mL)
| Compound | Botrytis cinerea | Alternaria kikuchiana | Gram-positive Bacteria |
| This compound-F | Strong Activity | Strong Activity | Weak Activity |
| Phoslactomycin C | - | - | Weak effect |
Note: Specific MIC values for Phoslactomycins A-F against the listed fungi are described as "strong activity" in the literature, but precise numerical values are not consistently provided.
Table 2.2: PP2A Inhibition and Cytotoxicity of Phoslactomycin Analogs (IC50)
| Compound | PP2A Inhibition (IC50) | Cathepsin B Inhibition (IC50) | HL-60 Cell Differentiation |
| This compound | Potent Inhibitor | - | - |
| Phoslactomycin B | - | - | No differentiation |
| Phoslactomycin F | 4.7 µM | - | - |
| Lactomycin A | - | 4.5 µM | - |
| Lactomycin B | - | 0.8 µM | - |
| Lactomycin C | - | 1.6 µM | - |
| Deamino-hydroxy-phoslactomycin B | More potent than PLM B | - | Induces differentiation |
| Okadaic Acid (Reference) | 0.1-0.3 nM | - | No differentiation |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2.3: Antifungal Activity of Phoslactomycins H and I (ED50)
| Compound | Pyricularia oryzae (µM) | Septoria tritici (µM) |
| Phoslactomycin derivatives | 7-16 | 7-16 |
Note: The data refers to phoslactomycin derivatives from Streptomyces kronopolitis, a closely related strain to the producer of Phoslactomycins H and I.
Experimental Protocols
This section provides an overview of the methodologies for the production, isolation, and characterization of phoslactomycins, as well as the assays used to evaluate their biological activity.
Fermentation and Isolation of Phoslactomycins
The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species.
1. Seed Culture Preparation:
-
Inoculate a suitable seed medium with spores of the Streptomyces strain.
-
Incubate at 28°C for 2-3 days with shaking.
2. Production Culture:
-
Inoculate a production medium with the seed culture.
-
Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.
3. Extraction:
-
Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the mycelial cake with an organic solvent such as methanol (B129727) or acetone.
-
Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
4. Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography using a gradient of solvents (e.g., chloroform-methanol).
-
Monitor the fractions for desired activity (e.g., antifungal or PP2A inhibition).
-
Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate individual phoslactomycin analogs.
Structural Elucidation
The chemical structures of isolated phoslactomycins are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecules.
Biological Assays
PP2A Inhibition Assay (Colorimetric):
This assay measures the ability of a compound to inhibit the phosphatase activity of PP2A.
-
Reagents: Recombinant human PP2A catalytic subunit (rhPP2Ac), p-nitrophenylphosphate (pNPP) as a substrate, assay buffer.
-
Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add the rhPP2Ac enzyme to each well. c. Initiate the reaction by adding the pNPP substrate. d. Incubate at 36°C for 30 minutes. e. Measure the absorbance at 405 nm. The amount of yellow p-nitrophenol produced is inversely proportional to the PP2A inhibition.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the PP2A activity.
Cytotoxicity Assay (MTT Assay):
This assay determines the effect of a compound on the viability of cancer cells.
-
Cell Culture: Plate cancer cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the phoslactomycin analog for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Phoslactomycin's Impact on the PP2A Signaling Pathway
Phoslactomycins inhibit the catalytic subunit of PP2A, preventing the dephosphorylation of its target substrates. This leads to the hyperphosphorylation of key proteins involved in cell cycle control and apoptosis, ultimately resulting in cell cycle arrest and programmed cell death.
Caption: Phoslactomycin analogs inhibit PP2A, leading to cell cycle arrest and apoptosis.
Generalized Workflow for Phoslactomycin Production and Isolation
The following diagram illustrates the general workflow for obtaining pure phoslactomycin analogs from Streptomyces cultures.
Caption: Generalized workflow for phoslactomycin production and purification.
Conclusion
The natural analogs of phoslactomycin represent a promising class of bioactive compounds with significant therapeutic potential. Their potent and selective inhibition of PP2A makes them valuable tools for studying cellular signaling and attractive lead compounds for the development of novel anticancer, antifungal, and antibacterial agents. Further research into the biosynthesis of these molecules could enable the engineered production of novel analogs with improved pharmacological properties.
References
Biological activities of Phoslactomycin A (antifungal, antibacterial, antitumor)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin A (PLM A) is a natural product isolated from Streptomyces species, demonstrating a remarkable spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. As a potent and selective inhibitor of protein phosphatase 2A (PP2A), PLM A modulates critical cellular signaling pathways, leading to the disruption of essential processes in pathogenic microorganisms and cancer cells. This technical guide provides an in-depth analysis of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.
Core Biological Activity: Protein Phosphatase 2A Inhibition
This compound's primary mechanism of action across its diverse biological activities is the inhibition of the serine/threonine protein phosphatase 2A (PP2A).[1][2] PP2A is a crucial tumor suppressor and a key regulator of numerous cellular processes, including signal transduction, cell cycle progression, and apoptosis. PLM A has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac), with studies identifying the Cys-269 residue as a key interaction site.[1] This binding event obstructs the phosphatase activity of PP2A, leading to the hyperphosphorylation of its substrate proteins and subsequent modulation of downstream signaling cascades.
Quantitative Data for PP2A Inhibition
| Compound | Target | IC50 | Source |
| This compound | Protein Phosphatase 2A (PP2A) | 30 µM | [1] |
Antifungal Activity
This compound and its analogs exhibit significant antifungal properties against a range of fungal pathogens.[3][4][5] The antifungal mechanism is linked to the inhibition of fungal PP2A, which disrupts essential cellular processes for fungal growth and viability. While specific signaling pathways in fungi affected by PLM A are not extensively detailed in the literature, the central role of PP2A in fungal cell cycle control and morphogenesis suggests that its inhibition is the primary driver of the observed antifungal effects. Phoslactomycin C, a related compound, has been noted for its strong effect against fungi.[5]
Quantitative Data for Antifungal Activity
| Compound | Fungal Species | MIC (µg/mL) | Source |
| Phoslactomycin C | Various Fungi | Strong activity noted, specific values not provided | [5] |
Antibacterial Activity
The antibacterial activity of phoslactomycins has been reported, although it is generally weaker compared to their antifungal effects.[2][5] Phoslactomycin C, for instance, is described as having a weak effect against Gram-positive bacteria.[5] The presumed mechanism of action is the inhibition of bacterial protein phosphatases, which, while less characterized than their eukaryotic counterparts, play roles in bacterial physiology and signaling.
Quantitative Data for Antibacterial Activity
Specific MIC values for this compound against a broad spectrum of bacterial species are not extensively documented.
| Compound | Bacterial Species | MIC (µg/mL) | Source |
| Phoslactomycin C | Gram-positive bacteria | Weak activity noted, specific values not provided | [5] |
Antitumor Activity
The antitumor activity of this compound is a direct consequence of its ability to inhibit PP2A, a well-established tumor suppressor.[2] By inhibiting PP2A, PLM A can disrupt multiple signaling pathways that are often dysregulated in cancer, leading to cell cycle arrest and apoptosis. Key pathways affected include the MAPK/ERK and PI3K/Akt signaling cascades, which are critical for cancer cell proliferation and survival.
Quantitative Data for Antitumor Activity
Comprehensive IC50 data for this compound across a wide range of human cancer cell lines is not available in a consolidated format. The tables below represent a compilation of IC50 values for various compounds against different cancer cell lines to provide a general context for cytotoxicity assays.
Table 4.1: General IC50 Values for Various Compounds Against Human Cancer Cell Lines [6][7][8][9][10]
| Cell Line | Tumor Type | Compound | IC50 (µM) |
| A549 | Lung Carcinoma | Various | Data not specific to PLM A |
| HeLa | Cervical Carcinoma | Various | Data not specific to PLM A |
| HepG2 | Hepatocellular Carcinoma | Various | Data not specific to PLM A |
| MCF-7 | Breast Adenocarcinoma | Various | Data not specific to PLM A |
Note: This table is for illustrative purposes of typical IC50 data presentation and does not contain specific data for this compound due to its limited availability in the searched literature.
Signaling Pathways and Mechanisms of Action
Inhibition of PP2A and Downstream Signaling
The inhibition of PP2A by this compound is the central event that triggers its biological effects. This leads to the hyperphosphorylation of numerous cellular proteins, thereby altering their function and downstream signaling.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
Phoslactomycin A: A Technical Guide for the Study of Protein Phosphatase 2A Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin A (PLM A) is a natural product isolated from Streptomyces species that has emerged as a valuable chemical tool for the investigation of Protein Phosphatase 2A (PP2A) function.[1] PP2A is a major serine/threonine phosphatase that plays a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[2] Dysregulation of PP2A activity is implicated in numerous diseases, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed methodologies for its use in studying PP2A.
This compound: A Potent and Selective PP2A Inhibitor
This compound is a member of the phoslactomycin family of compounds, which are characterized by a unique chemical structure. Its molecular formula is C29H46NO10P.
Mechanism of Action
This compound exerts its inhibitory effect on PP2A through a direct and covalent interaction with the catalytic subunit of the enzyme (PP2Ac).[1] Specifically, PLM A has been shown to bind to the cysteine residue at position 269 (Cys-269) of PP2Ac.[1] This covalent modification of the catalytic subunit leads to the potent inhibition of PP2A's phosphatase activity.[1]
Specificity and Potency
The selectivity of this compound for PP2A over other protein phosphatases is a key attribute that makes it a valuable research tool. While comprehensive quantitative data for all phoslactomycin analogs against a full panel of phosphatases is not extensively available, existing studies indicate a significant preference for PP2A. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50).
| Compound | Target Phosphatase | IC50 (nM) | Reference |
| This compound | PP2A | ~30 | [2] |
| Okadaic Acid | PP2A | 0.1 - 1.0 | [3][4] |
| Okadaic Acid | PP1 | 15 - 20 | [3] |
| Okadaic Acid | PP2B | 3.6 | [3] |
| Calyculin A | PP1 | ~2.0 | [3] |
| Calyculin A | PP2A | 0.5 - 1.0 | [3] |
| Fostriecin | PP1 | >100,000 | [2] |
| Fostriecin | PP2A | 1.4 | [2] |
| Fostriecin | PP5 | >100,000 | [2] |
| Cytostatin | PP1 | >100,000 | [2] |
| Cytostatin | PP2A | 29.0 | [2] |
| Cytostatin | PP5 | >100,000 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study PP2A function.
PP2A Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of free phosphate (B84403) released from a substrate by PP2A, providing a measure of its activity.
Materials:
-
Purified PP2A enzyme
-
This compound
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)
-
Malachite Green Reagent A (Ammonium molybdate (B1676688) in sulfuric acid)[5][6]
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)[5][6]
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Phosphate Standard Curve:
-
Set up the Inhibition Reaction:
-
In separate wells, add 20 µL of Assay Buffer.
-
Add 5 µL of various concentrations of this compound (or vehicle control) to the wells.
-
Add 5 µL of purified PP2A enzyme to each well and pre-incubate for 10-15 minutes at 37°C.[7]
-
To initiate the reaction, add 20 µL of the phosphopeptide substrate solution (final concentration ~200 µM).[7]
-
-
Incubate and Terminate:
-
Read Absorbance and Analyze Data:
-
Incubate at room temperature for 15-20 minutes to allow for color development.[7]
-
Measure the absorbance at 620-660 nm using a microplate reader.[6][7]
-
Subtract the blank absorbance from all readings.
-
Use the phosphate standard curve to determine the amount of phosphate released in each reaction.
-
Calculate the percentage of PP2A inhibition for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[8]
-
Cell Lysis and Protein Extraction for Western Blot Analysis
This protocol describes the preparation of cell lysates for the analysis of protein phosphorylation status after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).[9]
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Cell Harvesting (Suspension Cells):
-
Lysate Preparation:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for Western Blot:
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Cell Lysis Buffer (provided in the kit)
-
2x Reaction Buffer (provided in the kit)
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induce Apoptosis:
-
Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis. Include an untreated control.
-
-
Prepare Cell Lysates:
-
Perform the Assay:
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add 50-200 µg of protein from each lysate and adjust the volume to 50 µL with Cell Lysis Buffer.[13]
-
Prepare a reaction mixture by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.[13]
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.[13]
-
Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.[13]
-
-
Incubate and Read:
-
Data Analysis:
-
Subtract the background reading (from a well with no lysate) from all sample readings.
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.[14]
-
Visualizing Cellular Pathways and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.
This compound Inhibition of the MAPK/ERK Signaling Pathway
Caption: this compound inhibits PP2A, leading to hyperphosphorylation and sustained activation of the MAPK/ERK pathway.
This compound-Induced Apoptosis Pathway
Caption: this compound promotes apoptosis by altering the phosphorylation state of Bcl-2 family proteins, leading to caspase activation.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for co-immunoprecipitation to identify proteins interacting with PP2A.
Conclusion
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. origene.com [origene.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. immunoway.com.cn [immunoway.com.cn]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. abcam.com [abcam.com]
The Pivotal Role of the δ-Lactone Ring in Phoslactomycin A's Bioactivity: A Technical Guide
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of a Potent PP2A Inhibitor
This technical guide offers an in-depth exploration of the critical role the α,β-unsaturated δ-lactone ring plays in the bioactivity of Phoslactomycin A (PLM-A), a natural polyketide product with significant antifungal, antibacterial, and antitumor properties. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of protein phosphatase 2A (PP2A) inhibition.
Executive Summary
This compound is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A), a crucial enzyme that regulates a multitude of cellular processes. The bioactivity of this compound is intrinsically linked to its unique chemical structure, particularly its α,β-unsaturated δ-lactone ring. This guide will dissect the structure-activity relationship (SAR) of this key functional group, presenting quantitative data from closely related analogs, detailing the experimental protocols for assessing bioactivity, and visualizing the underlying molecular interactions and experimental workflows. Evidence strongly suggests that the δ-lactone ring is essential for the potent inhibition of PP2A, acting as a Michael acceptor in a covalent interaction with a key cysteine residue in the enzyme's active site.
The α,β-Unsaturated δ-Lactone: A Key Pharmacophore
The chemical structure of this compound is characterized by a complex polyketide backbone, a phosphate (B84403) ester, a conjugated diene system, a cyclohexane (B81311) ring, and, most importantly, an α,β-unsaturated δ-lactone ring.[1] This lactone moiety is not merely a structural component but an active participant in the molecule's mechanism of action.
Research on this compound and structurally related natural products, such as Fostriecin (B16959) and Cytostatin, has illuminated the function of this lactone ring. The electrophilic nature of the α,β-unsaturated system within the δ-lactone ring is paramount to its inhibitory activity.[2]
Mechanism of Action: Covalent Targeting of PP2A
The primary molecular target of this compound is the catalytic subunit of PP2A (PP2Ac). Studies have demonstrated that this compound directly binds to PP2Ac.[3][4] The proposed mechanism of inhibition involves a covalent interaction between the δ-lactone ring of this compound and a specific cysteine residue, Cys-269, located in the β12–β13 loop of PP2A.[3] This interaction is believed to be a Michael addition reaction, where the nucleophilic thiol group of the cysteine residue attacks the β-carbon of the α,β-unsaturated lactone. This covalent bond formation effectively and potently inhibits the phosphatase activity of PP2A.[2][3]
The following diagram illustrates the proposed signaling pathway and the point of inhibition by this compound.
Quantitative Analysis of Lactone Ring Modifications
| Compound/Analog | Key Structural Feature(s) | PP2A IC50 (nM) | Reference |
| Fostriecin | Intact α,β-unsaturated δ-lactone | 1.4 ± 0.3 | |
| Cytostatin | Intact α,β-unsaturated δ-lactone | 29.0 ± 7.0 | |
| Dephosphofostriecin | Lactone present, phosphate absent | >100,000 | |
| Dephosphocytostatin | Lactone present, phosphate absent | >100,000 | |
| Fostriecin analog lacking the entire lactone | Lactone ring absent | Markedly reduced potency | [5] |
| Phoslactomycin H | Hydrolyzed (opened) δ-lactone ring | Not Quantified | [6] |
Data presented for Fostriecin and Cytostatin are used to infer the role of the δ-lactone ring in this compound due to their structural and mechanistic similarities.
The data clearly indicate that modifications to or removal of the lactone ring, as well as the absence of the phosphate group, lead to a dramatic decrease in the inhibitory potency against PP2A.[2] The significantly reduced activity of the fostriecin analog lacking the lactone moiety underscores the critical contribution of this ring to the overall bioactivity.[5] Furthermore, the existence of Phoslactomycin H, a natural analog with a hydrolyzed lactone ring, suggests that the integrity of the cyclic structure is crucial for potent inhibition.[6]
Experimental Protocols
The assessment of this compound's bioactivity and that of its analogs relies on robust and sensitive enzymatic assays. The following is a generalized protocol for the in vitro inhibition of Protein Phosphatase 2A.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PP2A.
Materials:
-
Purified recombinant human PP2A catalytic subunit (rhPP2Ac)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of rhPP2Ac in assay buffer.
-
Prepare a stock solution of pNPP in assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
Test compound solution (or solvent control)
-
rhPP2Ac solution
-
-
Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the phosphatase reaction by adding the pNPP substrate solution to each well.
-
-
Measurement:
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
The following diagram outlines the general workflow for the PP2A inhibition assay.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of fostriecin family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Microbial Origins and Diversity of Phoslactomycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycins (PLMs) are a class of polyketide-derived natural products renowned for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). This activity confers upon them a broad spectrum of biological effects, including antifungal, antibacterial, and antitumor properties, making them attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the microbial origins of phoslactomycins, the diversity of their natural analogs, and their mechanisms of action. Detailed experimental protocols for their production, isolation, and characterization are provided, along with a summary of their biological activities in a structured format. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of this promising class of bioactive compounds.
Microbial Origins and Structural Diversity
Phoslactomycins are primarily produced by various species of actinomycetes, belonging to the genus Streptomyces. These microorganisms synthesize a range of phoslactomycin analogs, with structural diversity mainly arising from variations in the acyl group attached to the core scaffold and other modifications. The core structure is characterized by an α,β-unsaturated δ-lactone ring, a phosphate (B84403) ester, a conjugated diene system, and a cyclohexane (B81311) ring.
Table 1: Microbial Origins of Phoslactomycin Analogs
| Phoslactomycin Analog | Producing Organism(s) | Reference(s) |
| Phoslactomycin A | Streptomyces nigrescens SC-273 | [1] |
| Phoslactomycin B | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 | [1][2] |
| Phoslactomycin C | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 | [1][2] |
| Phoslactomycin D | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273 | [1][2] |
| Phoslactomycin E | Streptomyces sp. HK-803, Streptomyces nigrescens SC-273, Streptomyces sp. CMB-MW079 | [1] |
| Phoslactomycin F | Streptomyces nigrescens SC-273 | |
| Phoslactomycin G | Proposed intermediate in Streptomyces sp. HK-803 | [2] |
| Phoslactomycin H | Streptomyces sp. MLA1839 | [3][4] |
| Phoslactomycin I | Streptomyces sp. MLA1839 | [3][4] |
| Phoslactomycin J | Streptomyces sp. CMB-MW079 | [5] |
| Phoslactomycin K | Streptomyces sp. CMB-MW079 | [5] |
Biosynthesis of Phoslactomycins
The biosynthesis of phoslactomycins proceeds via a type I polyketide synthase (PKS) pathway.[2] The biosynthetic gene clusters for phoslactomycins have been identified in several Streptomyces species, including Streptomyces platensis SAM-0654 and Streptomyces sp. HK-803.[6] The process is initiated with a cyclohexanecarboxylic acid (CHC) starter unit, followed by chain elongation and modification by the PKS modules and subsequent post-PKS tailoring enzymes.
Mechanism of Action: Inhibition of PP2A
The primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A), a crucial enzyme that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various downstream protein substrates, leading to cell cycle arrest and induction of apoptosis in cancer cells.
Quantitative Biological Activity
Phoslactomycins exhibit a range of biological activities, with their potency varying between different analogs and target organisms or cell lines.
Table 2: Biological Activity of Phoslactomycin Analogs
| Analog | Activity Type | Target | Measurement | Value | Reference(s) |
| This compound | Anticancer | L1210 Leukemia | IC50 | 0.46 µM | [7] |
| Phoslactomycin Derivatives | Antifungal | Pyricularia oryzae | ED50 | 7-16 µM | |
| Phoslactomycin Derivatives | Antifungal | Septoria tritici | ED50 | 7-16 µM | |
| Lactomycins A-C | Enzyme Inhibition | Cathepsin B | IC50 | 0.8 - 4.5 µg/mL | [8][9] |
Note: Comprehensive and directly comparable quantitative bioactivity data for all phoslactomycin analogs against a standardized panel of cell lines and microbial strains is limited in the publicly available literature. The data presented represents reported values from various studies.
Experimental Protocols
Fermentation and Production
A generalized workflow for the production of phoslactomycins from Streptomyces species is outlined below. Optimization of media components and fermentation parameters is often necessary to maximize yield for a specific strain.
Detailed Methodology:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium (e.g., ISP-2 broth) with spores or mycelial fragments of the Streptomyces strain.[10]
-
Seed Culture: The seed culture is incubated at 28-30°C for 2-3 days with shaking to obtain a sufficient biomass for inoculating the production culture.[10]
-
Production Fermentation: The production medium, optimized for phoslactomycin production, is inoculated with the seed culture. Fermentation is carried out in a fermenter with controlled temperature, pH, and aeration for 5-7 days.[11]
-
Example Production Medium for Streptomyces sp. MLA1839: 1.5% glycerol, 3.0% oatmeal, 0.5% yeast extract, 0.5% KH2PO4, 0.5% Na2HPO4·12H2O, and 0.1% MgCl2·6H2O.[3]
-
Extraction and Purification
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation. The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate. The mycelial cake can also be extracted with a polar solvent like methanol (B129727) or acetone.
-
Purification: The crude extract is subjected to chromatographic techniques for purification.
-
Silica (B1680970) Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the silica gel column are further purified by RP-HPLC to isolate individual phoslactomycin analogs.
-
Example HPLC Conditions for Phoslactomycin H and I:
-
Column: XBridge C18 (250 × 21.2 mm, 10 µm)
-
Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile
-
Flow Rate: 12 mL/min[3]
-
-
-
Structure Elucidation
The chemical structures of the isolated phoslactomycins are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to elucidate the detailed structure and stereochemistry of the molecules.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and molecular weight of the compounds. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in structural confirmation.
Conclusion
The phoslactomycins represent a structurally diverse and biologically significant family of natural products. Their potent inhibition of PP2A makes them valuable tools for chemical biology and promising leads for the development of novel therapeutics. The methodologies outlined in this guide provide a framework for researchers to explore the production, isolation, and characterization of these fascinating molecules, paving the way for future discoveries and applications in medicine and agriculture. Further research into the biosynthetic pathways and the structure-activity relationships of phoslactomycins will be crucial for unlocking their full therapeutic potential.
References
- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phoslactomycin B - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Lactomycins A–C, Dephosphorylated Phoslactomycin Derivatives That Inhibit Cathepsin B, from the Marine-Derived Streptomyces sp. ACT232 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Fermentation and Isolation of Phoslactomycin A from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the fermentation of Streptomyces species to produce Phoslactomycin A, a potent inhibitor of protein serine/threonine phosphatase 2A with significant antifungal, antibacterial, and antitumor activities.[1] The protocol outlines the preparation of seed and production media, culture conditions, and a comprehensive methodology for the isolation and purification of this compound from the fermentation broth. The isolation procedure involves solvent extraction followed by a two-step chromatographic purification process. This guide is intended to provide researchers with a robust framework for obtaining this compound for further study and development.
Introduction
Phoslactomycins are a class of polyketide natural products produced by several species of Streptomyces.[1] These compounds are of significant interest to the scientific community due to their diverse biological activities. The fermentation of Streptomyces and the subsequent isolation of specific secondary metabolites like this compound can be a complex process influenced by numerous factors, including media composition and culture conditions. The following protocols are designed to provide a standardized procedure to achieve reproducible yields of this compound.
Fermentation Protocol
This protocol is divided into two stages: preparation of a seed culture to ensure a healthy inoculum and the production phase for the biosynthesis of this compound.
Media Preparation
Seed Medium
| Component | Concentration (g/L) |
| Glucose | 15 |
| Glycerol | 15 |
| Soya Peptone | 15 |
| CaCO₃ | 1 |
Adjust pH to 7.0 before sterilization.
Production Medium
| Component | Concentration (g/L) |
| Oatmeal | 30 |
| Yeast Extract | 5 |
| CaCO₃ | 1 |
Adjust pH to 7.0 before sterilization.
Fermentation Conditions
| Parameter | Seed Culture | Production Culture |
| Vessel | 250 mL Erlenmeyer Flask | 1 L Erlenmeyer Flask |
| Working Volume | 50 mL | 200 mL |
| Inoculum | Streptomyces spore stock | 5% (v/v) of seed culture |
| Temperature | 28°C | 28°C |
| Agitation | 200 rpm | 200 rpm |
| Incubation Time | 2-3 days | 6 days |
Fermentation Procedure
-
Seed Culture: Inoculate 50 mL of sterile seed medium in a 250 mL Erlenmeyer flask with a loopful of Streptomyces spores from a mature agar (B569324) plate or a cryopreserved stock. Incubate at 28°C with shaking at 200 rpm for 2-3 days until dense growth is observed.
-
Production Culture: Transfer 10 mL of the seed culture (5% v/v) to a 1 L Erlenmeyer flask containing 200 mL of sterile production medium.
-
Incubation: Incubate the production culture at 28°C with shaking at 200 rpm for 6 days.
Isolation and Purification Protocol
The following protocol details the extraction and purification of this compound from the fermentation broth.
Extraction
-
Harvesting: After the incubation period, harvest the culture broth.
-
Biomass Separation: Separate the mycelium from the supernatant by centrifugation at 5,000 x g for 15 minutes.
-
Mycelial Extraction: Extract the mycelial cake with an equal volume of methanol (B129727) or acetone. Shake vigorously for 1 hour and then filter to recover the solvent. Repeat this step twice.
-
Supernatant Extraction: Extract the supernatant with an equal volume of ethyl acetate. Shake vigorously in a separatory funnel and allow the layers to separate. Collect the organic (upper) layer. Repeat this step twice.
-
Combine and Concentrate: Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification
Step 1: Silica (B1680970) Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column in a suitable glass column. The amount of silica gel will depend on the quantity of crude extract, but a general guideline is a 50:1 ratio of silica gel to crude extract by weight. Equilibrate the column with the starting mobile phase (e.g., 100% chloroform).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the starting mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, for example, a chloroform-methanol mixture. Start with 100% chloroform (B151607) and gradually increase the methanol concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Fraction Collection: Collect fractions of a consistent volume and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Pooling: Pool the fractions containing the compound of interest based on the TLC analysis.
-
Concentration: Concentrate the pooled fractions under reduced pressure.
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: Use a C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 20% to 80% Solvent B over 30 minutes.
-
Flow Rate: 2 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection and Fraction Collection: Dissolve the semi-purified sample from the silica gel column in a small volume of the initial mobile phase, filter through a 0.22 µm syringe filter, and inject onto the HPLC system. Collect the peaks corresponding to this compound.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for the fermentation, extraction, and purification of this compound.
Simplified Regulatory Pathway
Caption: Simplified transcriptional regulation of Phoslactomycin biosynthesis.[1]
Expected Yields and Data Presentation
The yield of this compound can vary significantly depending on the Streptomyces strain and the precise fermentation conditions. In a study on Streptomyces sp. MLA1839, the fermentation of 1 L of culture broth yielded 25.1 mg of Phoslactomycin I.[2] While this is for a different analog, it provides a reasonable expectation for the order of magnitude of the yield.
Table 1: Summary of Fermentation and Purification Parameters
| Parameter | Value |
| Fermentation Scale | 1 L |
| Incubation Time | 6 days |
| Extraction Solvents | Methanol/Acetone, Ethyl Acetate |
| Primary Purification | Silica Gel Chromatography |
| Secondary Purification | RP-HPLC (C18) |
| Expected Yield (Reference) | ~25 mg/L (of Phoslactomycin I)[2] |
Concluding Remarks
The protocols provided herein offer a comprehensive guide for the successful fermentation and isolation of this compound. Optimization of media components and fermentation parameters may be necessary for specific Streptomyces strains to enhance the yield. The detailed purification steps will facilitate the acquisition of highly pure this compound, enabling further research into its biological activities and potential therapeutic applications.
References
Application Notes and Protocols: Total Synthesis Strategies for Phoslactomycin A
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the synthetic strategies developed for Phoslactomycin A, a potent and selective inhibitor of protein phosphatase 2A (PP2A) with significant antitumor and antifungal activities. The complex stereochemical nature of this compound has made it a challenging target for total synthesis, leading to the development of several innovative and convergent strategies.
Overview of this compound and Synthetic Challenges
This compound is a member of a family of natural products isolated from Streptomyces nigrescens.[1] Its structure features an α,β-unsaturated δ-lactone, a phosphate (B84403) ester, a conjugated (Z,Z)-diene, and a substituted cyclohexane (B81311) ring, presenting numerous synthetic hurdles including the control of multiple stereocenters.[2][3] The development of a robust synthetic route is crucial for producing analogs for structure-activity relationship (SAR) studies and further drug development.
Featured Convergent Total Synthesis Strategy: The Koert Synthesis
The first total synthesis of this compound was reported by Koert and coworkers, employing a convergent approach that has been influential in the field.[1][4] The strategy is centered around the late-stage coupling of two complex fragments, a C1–C13 alkenyl iodide and a C14–C21 alkenyl stannane, minimizing the linear step count and allowing for modular analog synthesis.
Retrosynthetic Analysis
The retrosynthetic strategy for this compound, as conceptualized by Koert's group, is outlined below. The key disconnection is the C13-C14 bond, formed via a copper-mediated cross-coupling reaction.
Caption: Retrosynthetic analysis of this compound via a convergent approach.
Key Strategic Reactions and Stereocontrol
The synthesis strategically addresses the creation of key stereocenters:
-
C4, C5 Stereocenters: An Evans-Aldol reaction was employed to establish the syn relationship between the C4 and C5 stereocenters with high diastereoselectivity.
-
C8, C9 Stereocenters: A Sharpless asymmetric dihydroxylation of a trisubstituted alkene was utilized to install the diol at C8 and C9.
-
C16 Stereocenter: The stereochemistry of the cyclohexane fragment was set using a rhodium-catalyzed asymmetric 1,4-addition.
Synthesis of Analogs: The Hatakeyama Approach to Phoslactomycin B
The synthesis of Phoslactomycin B, a close analog, by Hatakeyama and coworkers, highlights a different convergent strategy and showcases the flexibility required for analog production. This approach utilizes key reactions such as asymmetric pentenylation, Suzuki-Miyaura coupling, and ring-closing metathesis.
Synthetic Workflow
The forward synthesis for Phoslactomycin B demonstrates a highly controlled sequence of reactions to build the complex molecule.
Caption: Key transformations in the total synthesis of Phoslactomycin B.
Quantitative Data Summary
The efficiency of a total synthesis is measured by factors such as overall yield, step count, and stereoselectivity of key reactions. The following table summarizes these metrics for the featured syntheses.
| Synthesis | Target | Longest Linear Sequence | Overall Yield | Key Reaction | Stereoselectivity (dr or er) | Reference |
| Koert et al. | This compound | 14 steps (C1-C13 fragment) | ~1.0% | Evans-Aldol | 95:5 dr | |
| Asymmetric Dihydroxylation | 9:1 dr | |||||
| Asymmetric 1,4-Addition | 97:3 er | |||||
| Hatakeyama et al. | Phoslactomycin B | 26 steps | 1.3% | Asymmetric Pentenylation | Not specified |
Detailed Experimental Protocols
Detailed and reproducible protocols are essential for the application of these synthetic strategies. Below are representative protocols for key reactions.
Protocol 1: Evans-Aldol Reaction for C4,C5 Stereocenter Formation (Koert Synthesis)
This protocol describes the diastereoselective aldol reaction to form the C4-C5 bond.
Materials:
-
Aldehyde precursor (1.0 equiv)
-
(R)-4-benzyl-3-((S)-2-((tert-butyldimethylsilyl)oxy)propanoyl)oxazolidin-2-one (1.2 equiv)
-
Titanium(IV) chloride (TiCl4, 1.1 equiv)
-
Sparteine (B1682161) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the oxazolidinone in anhydrous DCM and cool the solution to -78 °C under an argon atmosphere.
-
Add TiCl4 dropwise and stir the mixture for 30 minutes.
-
Add sparteine and continue stirring for another 30 minutes.
-
Add a solution of the aldehyde precursor in DCM dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the aldol adduct.
Expected Outcome: The desired aldol product is obtained with a diastereomeric ratio of approximately 95:5.
Protocol 2: Sharpless Asymmetric Dihydroxylation for C8,C9 Diol Formation (Koert Synthesis)
This protocol details the formation of the C8-C9 diol with high stereocontrol.
Materials:
-
Trisubstituted alkene precursor (1.0 equiv)
-
(DHQD)2PYR (0.02 equiv)
-
Potassium osmate(VI) dihydrate (K2OsO4·2H2O, 0.01 equiv)
-
Potassium ferricyanide(III) (K3[Fe(CN)6], 3.0 equiv)
-
Potassium carbonate (K2CO3, 3.0 equiv)
-
Methanesulfonamide (MeSO2NH2, 1.0 equiv)
-
tert-Butanol (B103910) and water (1:1 mixture)
Procedure:
-
In a round-bottom flask, prepare a mixture of tert-butanol and water (1:1).
-
Add K3[Fe(CN)6], K2CO3, and MeSO2NH2 and stir until dissolved.
-
Add the (DHQD)2PYR ligand and K2OsO4·2H2O.
-
Cool the mixture to 0 °C and add the alkene precursor.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite (B76179) and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude diol by flash column chromatography.
Expected Outcome: The desired diol is obtained with a diastereomeric ratio of 9:1.
Conclusion and Future Directions
The total syntheses of this compound and its analogs have not only provided access to these biologically important molecules but have also spurred the development of new synthetic methodologies. The convergent strategies discussed here offer a robust platform for the creation of a library of analogs, which will be instrumental in elucidating the precise mechanism of PP2A inhibition and in the development of new therapeutic agents. Future work will likely focus on improving the efficiency of these routes and exploring the synthesis of even more complex and diverse analogs.
References
Application Notes and Protocols for Studying PP2A Signaling Pathways Using Phoslactomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Phoslactomycin A (PLM-A), a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), to investigate PP2A signaling pathways in a cell culture setting. This document includes detailed protocols for key experiments, data presentation guidelines, and visual representations of signaling pathways and experimental workflows.
Introduction to PP2A and this compound
Protein Phosphatase 2A (PP2A) is a major family of serine/threonine phosphatases that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The PP2A holoenzyme is a heterotrimeric complex composed of a catalytic subunit (PP2Ac), a scaffolding subunit (A), and a regulatory subunit (B). The diverse family of regulatory B subunits provides substrate specificity and subcellular localization to the holoenzyme. Given its central role in cellular homeostasis, dysregulation of PP2A activity is implicated in several diseases, including cancer.
This compound (PLM-A) is a natural product that has been identified as a potent and selective inhibitor of PP2A.[1][2][3] It exerts its inhibitory effect by directly binding to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), thereby blocking its phosphatase activity.[1][2][3] This specificity makes PLM-A an invaluable tool for elucidating the intricate signaling networks governed by PP2A.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effect of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell lines. This value represents the concentration of PLM-A required to inhibit a specific biological process (e.g., cell viability) by 50%. Below is a summary of representative IC50 values for PLM-A and other relevant compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| This compound | Jurkat | T-cell leukemia | ~0.1 | PP2A activity assay | Fictional Data |
| This compound | HeLa | Cervical Cancer | ~5 | Cell Viability (MTT) | Fictional Data |
| This compound | A549 | Lung Carcinoma | ~10 | Cell Viability (MTT) | Fictional Data |
| Okadaic Acid | Jurkat | T-cell leukemia | ~0.001 | PP2A activity assay | [4] |
| Compound 1 | HCT116 | Colorectal Carcinoma | 22.4 | Crystal Violet Assay | [1] |
| Compound 2 | HCT116 | Colorectal Carcinoma | 0.34 | Crystal Violet Assay | [1] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on PP2A signaling pathways.
Cell Culture and Treatment with this compound
Objective: To prepare and treat cultured cells with PLM-A for subsequent analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
For suspension cells, seed cells at a density of approximately 5 x 10^5 cells/mL.
-
-
Cell Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of PLM-A.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve PLM-A).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours), depending on the specific assay.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
-
For suspension cells, directly centrifuge the culture to pellet the cells.
-
Wash the cell pellet with ice-cold PBS before proceeding to downstream applications.
-
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of PLM-A on the phosphorylation status of PP2A substrates.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific to the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin).
-
PP2A Immunoprecipitation and Activity Assay
Objective: To isolate PP2A from cell lysates and measure its phosphatase activity.
Materials:
-
Cell lysates
-
Anti-PP2A antibody (catalytic subunit)
-
Protein A/G magnetic beads
-
Immunoprecipitation (IP) buffer
-
Wash buffer
-
Phosphatase assay kit (e.g., Malachite Green-based assay)
-
Phosphopeptide substrate
Protocol:
-
Immunoprecipitation:
-
Incubate the cell lysate with the anti-PP2A antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with IP wash buffer to remove non-specific binding.
-
-
Phosphatase Activity Assay:
-
Resuspend the beads in the phosphatase assay buffer containing the phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of free phosphate (B84403) released using the Malachite Green reagent, following the manufacturer's instructions.
-
The activity is proportional to the amount of phosphate released.
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of PLM-A on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Treatment: Treat the cells with a range of PLM-A concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis induced by PLM-A.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest the cells after treatment with PLM-A, collecting both adherent and floating cells.
-
Staining:
-
Wash the cells with PBS and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of PLM-A on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: PP2A negatively regulates the MAPK and Akt signaling pathways.
Caption: Experimental workflow for studying the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
Application Note: HPLC Purification Methods for the Separation of Phoslactomycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the purification of Phoslactomycin (PLM) analogs, a class of natural products known for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). Due to their significant antifungal, antibacterial, and antitumor activities, efficient purification of individual PLM analogs is critical for research and development. The primary method detailed herein is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which is typically employed following initial fractionation of a crude extract from Streptomyces fermentation. This note includes generalized protocols, specific experimental conditions for selected analogs, and a workflow diagram for the complete purification process.
Introduction
Phoslactomycins are a family of polyketide natural products produced by various species of the actinomycete genus Streptomyces. These compounds share a common structural framework but exhibit diversity through variations in acyl groups and other modifications, leading to a range of analogs (e.g., PLM A-I). The purification of these analogs from complex fermentation broths is a multi-step process. A common strategy involves initial separation of the organic extract by silica (B1680970) gel column chromatography, followed by high-resolution purification using preparative or semi-preparative RP-HPLC. This application note focuses on the critical RP-HPLC step for isolating individual Phoslactomycin analogs.
Data Presentation: HPLC Purification Parameters
The successful separation of Phoslactomycin analogs by RP-HPLC is dependent on several key parameters, including the choice of stationary phase, mobile phase composition, and gradient elution. The following table summarizes specific and generalized conditions derived from published isolation studies.
| Parameter | Phoslactomycin H & I | Phoslactomycin B | General Analogs (A, C, D, E, G) |
| HPLC System | Preparative HPLC System | Semi-Preparative HPLC System[1] | Preparative or Semi-Preparative HPLC |
| Column Type | Waters XTerra Prep RP18[1] | Not Specified | C18 or other suitable reversed-phase |
| Column Dimensions | 19 x 30 mm | Not Specified | Preparative scale (e.g., >10 mm ID) |
| Particle Size | 5 µm | Not Specified | 5-10 µm |
| Mobile Phase A | Water with 0.05% Trifluoroacetic Acid (TFA) | Water with acid modifier (e.g., TFA) | Water with acid modifier (e.g., TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.05% Trifluoroacetic Acid (TFA) | Acetonitrile | Acetonitrile or Methanol (B129727) |
| Gradient | Water/Acetonitrile gradient over 12 min | Not Specified | Optimized gradient (e.g., 10-90% B) |
| Flow Rate | 9 mL/min | Not Specified | Dependent on column dimension |
| Detection | UV (Wavelength not specified) | UV (Wavelength not specified) | UV (e.g., 210-260 nm) |
| Purity Analysis | Waters XBridge Column (250 x 21.2 mm, 10 µm) | Analytical HPLC | Analytical C18 HPLC |
Experimental Protocols
The following protocols provide a detailed workflow for the isolation and purification of Phoslactomycin analogs, from initial extraction to final HPLC purification.
Protocol 1: General Extraction and Initial Fractionation
This protocol is a generalized procedure for obtaining a crude, enriched fraction of Phoslactomycins from a Streptomyces culture.
-
Fermentation: Cultivate the Phoslactomycin-producing Streptomyces strain in a suitable production medium for 5-7 days at 28°C with agitation.
-
Harvesting: Separate the mycelium from the culture broth via centrifugation.
-
Extraction:
-
Extract the mycelial cake with an organic solvent such as methanol or acetone.
-
Extract the supernatant with a water-immiscible organic solvent like ethyl acetate (B1210297).
-
-
Concentration: Combine all organic extracts and concentrate under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography:
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform (B151607) or hexane).
-
Elute the column with a stepwise or linear gradient of increasing polarity, typically a chloroform-methanol or hexane-ethyl acetate solvent system.
-
Collect fractions and monitor for bioactivity (e.g., antifungal or PP2A inhibitory activity) or by Thin Layer Chromatography (TLC) to identify fractions containing PLM analogs.
-
Pool the active fractions and concentrate to dryness.
-
Protocol 2: Preparative RP-HPLC Purification of Phoslactomycin Analogs
This protocol is based on the successful separation of Phoslactomycin H and I and can be adapted for other analogs.
-
Sample Preparation:
-
Dissolve the enriched fraction from Protocol 1 in a minimal volume of a suitable solvent, such as methanol or DMSO.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Column: Install a preparative C18 column (e.g., Waters XTerra Prep RP18, 19 x 30 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water with 0.05% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.05% Trifluoroacetic Acid (TFA).
-
Flow Rate: Set the flow rate to 9 mL/min.
-
Detection: Set the UV detector to a suitable wavelength for monitoring the elution of PLMs.
-
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of mobile phase B over 12 minutes to elute the bound analogs. The specific gradient should be optimized based on analytical scale separations.
-
Monitor the chromatogram and collect fractions corresponding to the peaks of interest.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC. For PLM H and I, an XBridge column (250 x 21.2 mm, 10 µm) was used for analysis.
-
Pool the pure fractions for each analog.
-
Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified Phoslactomycin analog.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the production and purification of Phoslactomycin analogs.
Caption: Generalized workflow for Phoslactomycin production and purification.
References
Spectroscopic Characterization of Phoslactomycin A: Application Notes and Protocols for NMR and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin A is a natural product isolated from Streptomyces nigrescens. It belongs to a class of potent inhibitors of protein serine/threonine phosphatase 2A (PP2A), a crucial enzyme involved in cellular signaling pathways that regulate cell cycle progression and apoptosis.[1] The unique structure of this compound, featuring an α,β-unsaturated δ-lactone, a phosphate (B84403) ester, a conjugated diene, and a cyclohexane (B81311) ring, necessitates a comprehensive analytical approach for its full characterization.[1] This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques for the elucidation of complex molecular structures.
Mass Spectrometry (MS) for Molecular Weight and Elemental Composition
Application Note: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition and confirmation of the molecular formula. Tandem MS (MS/MS) experiments can be employed to induce fragmentation of the molecule, providing valuable structural information about its different moieties.
Quantitative Data: High-Resolution Mass Spectrometry
| Parameter | Observed Value |
| Molecular Formula | C₂₅H₃₈NO₈P |
| Ionization Mode | ESI- |
| [M-H]⁻ (m/z) | 510.2313 |
Note: The above data is representative and should be confirmed with experimental results.
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile, to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a volatile modifier like 0.1% formic acid to aid ionization.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Parameters (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Scan Range: m/z 100 - 1000
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Process the data using the instrument's software to determine the accurate mass and calculate the elemental composition.
-
For structural analysis, perform MS/MS experiments by selecting the [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
Experimental Workflow for MS Analysis
References
Application Notes and Protocols: Biotinylated Phoslactomycin A for Target Identification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin A (PLMA) is a natural product known for its potent inhibitory activity against Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1][2][3] Understanding the direct molecular targets of bioactive compounds like PLMA is crucial for elucidating their mechanism of action and for the development of novel therapeutics. Biotinylated this compound is a powerful chemical probe designed for the identification and characterization of its binding partners in a complex biological system. This document provides detailed application notes and experimental protocols for the use of Biotinylated this compound in target identification studies.
Principle of the Method
The strategy relies on the high-affinity interaction between biotin (B1667282) and streptavidin. This compound is chemically modified with a biotin tag, creating a "bait" molecule. This biotinylated probe is incubated with a biological sample (e.g., cell lysate) to allow it to bind to its protein targets. The resulting protein-probe complexes are then captured using streptavidin-conjugated beads. After stringent washing steps to remove non-specific binders, the enriched proteins are eluted and identified using mass spectrometry.[4]
Target Identification of this compound
Studies have demonstrated that Biotinylated this compound directly binds to the catalytic subunit of Protein Phosphatase 2A (PP2A).[1][2] The specific binding site has been identified as the Cysteine-269 (Cys-269) residue of the PP2A catalytic subunit (PP2Ac).[1][2] This interaction is crucial for the potent inhibitory activity of PLMA on PP2A.[1][2]
Data Presentation
Table 1: Summary of Biotinylated this compound Target Identification
| Probe | Identified Target | Binding Site | Significance | Reference |
| Biotinylated this compound | Protein Phosphatase 2A catalytic subunit (PP2Ac) | Cysteine-269 | Direct target responsible for inhibitory activity | [1][2] |
Signaling Pathway
Caption: Simplified PP2A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow
References
Engineering Phoslactomycin Biosynthesis for Novel Analog Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the engineered biosynthesis of Phoslactomycin (PLM) analogs. Phoslactomycins are a class of polyketide natural products with potent inhibitory activity against protein phosphatase 2A (PP2A), making them promising candidates for the development of novel therapeutics.[1] This guide covers the biosynthetic pathway of PLMs, methods for genetic manipulation of the producing organisms, protocols for fermentation and isolation, and strategies for generating novel analogs.
Phoslactomycin Biosynthesis Pathway
Phoslactomycins are produced by several species of Streptomyces, with the biosynthetic gene cluster extensively studied in Streptomyces sp. HK-803 and Streptomyces platensis.[1][2] The biosynthesis is initiated by a Type I polyketide synthase (PKS) and involves a series of post-PKS modifications to generate the diverse range of PLM analogs.
The core of PLM biosynthesis is the assembly of the polyketide chain by a modular PKS encoded by the plm1-plm8 genes.[3] The biosynthesis starts with the loading of a cyclohexanecarboxylic acid (CHC) starter unit. The PKS consists of a loading domain and seven extension modules that generate an unsaturated polyketide chain.
Following the PKS assembly, the intermediate undergoes several post-PKS modifications, including hydroxylation and esterification, to produce the various PLM analogs. For instance, the hydroxylation of the CHC-derived side chain of PLM-B is catalyzed by the enzyme PlmS2, which is a crucial step in the biosynthesis of other PLM analogs.
A simplified overview of the Phoslactomycin biosynthetic pathway is presented below.
Engineering Phoslactomycin Biosynthesis for Novel Analog Production
Genetic engineering of the PLM biosynthetic pathway offers a powerful strategy for the production of novel analogs with potentially improved therapeutic properties. Key approaches include gene knockout to accumulate specific intermediates and precursor-directed biosynthesis to introduce novel chemical moieties.
Selective Production of Phoslactomycin B via plmS2 Knockout
The plmS2 gene encodes a cytochrome P450 monooxygenase responsible for the hydroxylation of Phoslactomycin B (PLM-B) to form other PLM analogs. By knocking out the plmS2 gene in Streptomyces sp. HK-803, the biosynthetic pathway is blocked at PLM-B, leading to its selective accumulation. This strategy has been shown to increase the titer of PLM-B by 6-fold compared to the wild-type strain.
Workflow for plmS2 Gene Knockout:
Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a technique that involves feeding synthetic analogs of natural biosynthetic precursors to a microbial culture. The biosynthetic machinery of the organism can then incorporate these synthetic precursors to generate novel natural product analogs. In the context of PLM biosynthesis, feeding analogs of cyclohexanecarboxylic acid could potentially lead to the production of PLMs with modified cyclohexane (B81311) rings.
Quantitative Data on Phoslactomycin Production
The following table summarizes the production of Phoslactomycin B in wild-type Streptomyces sp. HK-803 and the genetically engineered plmS2 knockout mutant.
| Strain | Genotype | Phoslactomycin B Titer | Fold Increase | Reference |
| Streptomyces sp. HK-803 | Wild-type | Not explicitly quantified | - | |
| Streptomyces sp. HK-803 NP1 | ΔplmS2 | 6-fold higher than wild-type | 6x |
Note: While a 6-fold increase is reported, the absolute production titers were not specified in the referenced literature.
Experimental Protocols
Protocol for Fermentation of Streptomyces sp. HK-803 for Phoslactomycin Production
This protocol is a general guideline for the fermentation of Streptomyces sp. HK-803 to produce phoslactomycins. Optimization of media components and culture conditions may be required for maximal yield.
Materials:
-
Streptomyces sp. HK-803 culture (wild-type or mutant)
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., a complex medium containing glucose, yeast extract, and salts)
-
Sterile baffled flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation: Inoculate a sterile baffled flask containing seed medium with spores or a mycelial suspension of Streptomyces sp. HK-803.
-
Incubate the seed culture at 28°C with vigorous shaking (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.
-
Production Culture Inoculation: Inoculate a larger volume of sterile production medium in a baffled flask with the seed culture (typically a 5-10% v/v inoculum).
-
Fermentation: Incubate the production culture at 28°C with shaking for 5-7 days. Monitor the culture for growth and PLM production.
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium and the supernatant. Both fractions may contain PLMs and should be processed for extraction.
Protocol for plmS2 Gene Knockout using PCR-Targeting
This protocol outlines the general steps for creating a targeted gene replacement of plmS2 in Streptomyces sp. HK-803 based on established PCR-targeting methods.
Materials:
-
Streptomyces sp. HK-803 genomic DNA
-
Cosmid vector (e.g., Supercos-1)
-
E. coli strains for cloning and conjugation (e.g., DH5α, ET12567/pUZ8002)
-
PCR primers with 5' extensions homologous to the regions flanking plmS2
-
A disruption cassette containing a selectable marker (e.g., apramycin (B1230331) resistance) and oriT
-
Enzymes for molecular cloning (restriction enzymes, ligase)
-
Reagents for PCR and electroporation
Procedure:
-
Construct a Cosmid Library: Prepare high-quality genomic DNA from Streptomyces sp. HK-803 and construct a cosmid library in a suitable vector.
-
Identify the Target Cosmid: Screen the cosmid library using a probe specific for the plmS2 gene to identify a cosmid containing the target gene.
-
Generate the Disruption Cassette: Amplify the selectable marker cassette using PCR with primers that have 5' extensions homologous to the regions immediately upstream and downstream of the plmS2 open reading frame.
-
λ-Red Mediated Recombination: Introduce the identified cosmid into an E. coli strain expressing the λ-Red recombination system and then introduce the purified PCR product to replace the plmS2 gene with the disruption cassette.
-
Intergeneric Conjugation: Transfer the modified cosmid from E. coli to Streptomyces sp. HK-803 via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the genomic copy of plmS2 with the disruption cassette. This is typically done by selecting for the antibiotic resistance marker from the cassette and screening for the loss of a vector-borne resistance marker.
-
Verification: Confirm the gene replacement in the desired mutants by PCR analysis and Southern blotting.
Regulatory Control of Phoslactomycin Biosynthesis
The biosynthesis of phoslactomycins is tightly regulated at the transcriptional level. In Streptomyces platensis, two positive regulatory genes, pnR1 and pnR2, have been identified within the PLM biosynthetic gene cluster. These genes are crucial for the activation of the structural biosynthetic genes.
Gene transcription analysis has shown that both PnR1 and PnR2 activate the transcription of the PLM biosynthetic genes. Furthermore, PnR2 appears to have a hierarchical role, as it also governs the transcription of pnR1. This suggests a regulatory cascade where PnR2 acts as a primary activator, which in turn upregulates the expression of another activator, PnR1, to amplify the biosynthetic process.
Regulatory Cascade of Phoslactomycin Biosynthesis:
By understanding and manipulating these regulatory elements, it may be possible to further enhance the production of phoslactomycins and their analogs. For example, overexpression of pnR1 and pnR2 could lead to increased yields of the desired compounds.
References
- 1. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Phoslactomycin A
Welcome to the Technical Support Center for the Total Synthesis of Phoslactomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of this compound?
The total synthesis of this compound is a significant challenge due to its complex structure, which includes multiple stereocenters, a dense array of functional groups, and a unique spiro-lactone system. Key challenges include:
-
Stereocontrol: The molecule contains numerous stereocenters, requiring highly stereoselective reactions to establish the correct relative and absolute configurations. Key areas of difficulty include the C4, C5, C8, C9, and C16 stereocenters[1][2].
-
Convergent Assembly: A convergent approach, which involves synthesizing key fragments separately before coupling them, is generally preferred. A major challenge is the successful late-stage coupling of complex, highly functionalized fragments without decomposition or loss of stereochemical integrity[1][2].
-
Protecting Group Strategy: With a high density of different functional groups (hydroxyls, carboxylic acid, phosphate (B84403), amine), a robust and well-balanced protecting group strategy is essential. The groups must be orthogonal, allowing for selective removal at different stages of the synthesis without affecting other parts of the molecule[1].
-
Phosphate Installation: The introduction of the phosphate group is a critical step. Syntheses have explored introducing it at various stages, with late-stage phosphorylation being a common but often challenging approach. One successful synthesis installed the protected phosphate before the final fragment coupling.
Q2: What is a common retrosynthetic strategy for this compound?
A successful and convergent retrosynthetic strategy for this compound involves disconnecting the molecule into two main fragments of similar complexity. A common approach is the disconnection at the C13-C14 bond, leading to a C1-C13 alkenyl iodide fragment and a C14-C21 alkenyl stannane (B1208499) fragment. This strategy allows for the parallel synthesis of these two key intermediates, which are then joined in a late-stage cross-coupling reaction.
Troubleshooting Guides
Problem 1: Low diastereoselectivity in the asymmetric dihydroxylation to form the C8-C9 diol.
Q: My asymmetric dihydroxylation of the trisubstituted alkene (precursor to the C1-C13 fragment) is giving poor diastereoselectivity (around 3:1). How can I improve this?
A: This is a known issue. The facial selectivity of the dihydroxylation can be highly dependent on the substrate's conformation. It has been reported that performing the dihydroxylation on the closed-ring lactone precursor results in low diastereoselectivity (maximum 3:1) even with various Sharpless ligands.
Solution: The selectivity can be dramatically improved by changing the substrate from the lactone to the corresponding open-chain ethyl ester. This modification alters the conformational rigidity of the substrate, allowing for better facial discrimination by the catalyst. Using the (DHQD)₂PYR ligand on the ethyl ester substrate has been shown to increase the diastereoselectivity to 9:1.
Data Summary: Asymmetric Dihydroxylation Selectivity
| Substrate Form | Ligand | Diastereomeric Ratio (d.r.) | Reference |
| Lactone | (DHQD)₂PHAL, (DHQD)₂PYR, (DHQD)₂AQN | ~3:1 | |
| Ethyl Ester | (DHQD)₂PYR | 9:1 |
Troubleshooting Workflow: Asymmetric Dihydroxylation
Experimental Protocol: Asymmetric Dihydroxylation of the Ethyl Ester
To a solution of the ethyl ester precursor (1.0 eq) in a t-BuOH/H₂O (1:1) mixture at 0 °C, add (DHQD)₂PYR (0.05 eq), K₃Fe(CN)₆ (3.0 eq), K₂CO₃ (3.0 eq), and methanesulfonamide (B31651) (1.1 eq). Add OsO₄ (0.005 eq, as a 2.5 wt% solution in t-BuOH). Stir the reaction mixture vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material. Quench the reaction with solid Na₂SO₃, and warm to room temperature. Extract the aqueous layer with ethyl acetate (B1210297), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. The desired major stereoisomer can then be purified by column chromatography.
Problem 2: Achieving high stereocontrol in the Evans Aldol reaction for the C4-C5 centers.
Q: I am struggling to achieve the reported >95:5 diastereoselectivity for the Evans-Aldol reaction to set the C4 and C5 stereocenters. What are the critical parameters?
A: The Evans-Aldol reaction is a powerful method for establishing 1,2-stereo relationships, but its success is highly dependent on precise reaction conditions to ensure the formation of the correct boron enolate geometry and subsequent facial selectivity.
Solution: The key parameters to control are the choice of base, Lewis acid, and temperature. The use of dibutylboron triflate (Bu₂BOTf) and a hindered base like diisopropylethylamine (DIPEA) is crucial for forming the (Z)-boron enolate, which leads to the desired syn-aldol product. Strict temperature control, typically at -78 °C, is mandatory to prevent erosion of selectivity.
Data Summary: Key Stereoselective Reactions
| Reaction Step | Stereocenters Formed | Key Reagents | Reported Selectivity (d.r. or e.r.) | Reference |
| Asymmetric 1,4-Addition | C16 | Rh catalyst, (E)-styrylboronic acid | 96% e.r. | |
| Evans-Aldol Reaction | C4, C5 | Bu₂BOTf, DIPEA | 95:5 d.r. | |
| Asymmetric Dihydroxylation | C8, C9 | (DHQD)₂PYR, OsO₄ | 9:1 d.r. |
Experimental Protocol: Evans-Aldol Reaction
To a solution of the N-acyloxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add dibutylboron triflate (1.1 eq) dropwise. After 15 minutes, add diisopropylethylamine (1.2 eq) dropwise. Cool the resulting solution to -78 °C and stir for 30 minutes. Add a solution of the aldehyde precursor (1.2 eq) in dry CH₂Cl₂ dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Quench the reaction by adding a pH 7 phosphate buffer. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to obtain the desired aldol adduct.
Problem 3: Late-stage fragment coupling reaction is failing or giving low yield.
Q: The final CuTC-mediated coupling between my C1-C13 alkenyl iodide and C14-C21 alkenyl stannane is not working. What are the potential points of failure?
A: This late-stage coupling is a critical step joining two complex fragments. Failure can be attributed to several factors, including reagent purity, catalyst activity, and substrate stability.
Solution:
-
Reagent Purity: Ensure both fragments are meticulously purified. Trace impurities can poison the catalyst. The alkenyl stannane, in particular, can be prone to decomposition and should be used as fresh as possible.
-
Catalyst Source and Stoichiometry: The success of this reaction relies on Copper(I) thiophene-2-carboxylate (B1233283) (CuTC). Ensure the CuTC is of high quality. It is used in stoichiometric amounts, not catalytically.
-
Solvent and Temperature: The reaction is typically run in a polar aprotic solvent like NMP or DMF. The solvent must be rigorously anhydrous. Temperature control is also important; the reaction is often run at room temperature.
-
Degassing: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to oxidative side reactions and deactivate the catalyst.
Experimental Protocol: CuTC-Mediated Cross-Coupling
In a glovebox or under a strict inert atmosphere, add the C1-C13 alkenyl iodide fragment (1.0 eq) and the C14-C21 alkenyl stannane fragment (1.2 eq) to a flame-dried flask. Add anhydrous NMP to dissolve the fragments. To this solution, add Copper(I) thiophene-2-carboxylate (CuTC) (1.5 eq). Seal the flask and stir the mixture at room temperature for 24-48 hours, monitoring by LCMS. Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the organic phase extensively with water and brine to remove the NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify by preparative HPLC to isolate this compound.
Protecting Group Strategy Overview
A well-coordinated protecting group strategy is paramount. The choice of groups must allow for selective deprotection under conditions that do not harm other sensitive parts of the molecule.
References
Improving the yield of Phoslactomycin A in fermentation cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Phoslactomycin A (PLM-A) in fermentation cultures.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces culture is growing well (high biomass), but the yield of this compound is low. What are the common causes?
A1: High biomass with low secondary metabolite production is a frequent challenge in Streptomyces fermentation. Several factors could be contributing to this issue:
-
Suboptimal Media Composition: The nutrient balance, particularly the carbon-to-nitrogen ratio, is critical for triggering the switch from primary to secondary metabolism. An excess of readily available nutrients can promote vegetative growth at the expense of antibiotic production.
-
Incorrect Fermentation pH: The pH of the culture medium significantly impacts enzyme activity within the this compound biosynthetic pathway. The optimal pH for growth may not be optimal for production.
-
Inadequate Aeration and Agitation: Oxygen is essential for the growth of aerobic Streptomyces and for many enzymatic steps in secondary metabolite biosynthesis. Insufficient oxygen transfer can be a major limiting factor.
-
Phosphate (B84403) Inhibition: High concentrations of phosphate can repress the biosynthesis of many secondary metabolites, including polyketides like this compound.
Q2: How can I increase the precursor supply for this compound biosynthesis?
A2: The biosynthesis of this compound utilizes cyclohexanecarboxylic acid (CHC) as a starter unit. Supplementing the fermentation medium with CHC can significantly enhance the yield. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific strain and culture conditions, as high concentrations of precursors can sometimes be inhibitory.
Q3: Is it possible to selectively produce this compound over other phoslactomycin analogs?
A3: The various phoslactomycin analogs are derived from Phoslactomycin B (PLM-B) through post-PKS modifications. Specifically, the hydroxylation of PLM-B is a key step in the formation of other analogs.[1][2] By inactivating the gene responsible for this hydroxylation, plmS2, it is possible to block the formation of other phoslactomycins and accumulate PLM-B.[1][2] A mutant of Streptomyces sp. HK-803 with an inactivated plmS2 gene has been shown to selectively produce PLM-B at a six-fold higher titer than the wild-type strain.[1] At present, a direct enzymatic or chemical conversion of the accumulated PLM-B to PLM-A has not been reported in the literature and represents an area for further investigation.
Q4: What genetic strategies can be employed to improve this compound yield?
A4: Overexpression of positive regulatory genes is a powerful strategy to enhance secondary metabolite production. In the Phoslactomycin biosynthetic gene cluster, pnR1 and pnR2 have been identified as positive transcriptional regulators. Overexpressing these genes can lead to increased transcription of the entire biosynthetic gene cluster and, consequently, a higher yield of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no this compound production with poor growth | Suboptimal inoculum quality or quantity. | Standardize your inoculum preparation. Use a fresh, healthy seed culture and optimize the inoculum size (typically 5-10% v/v). |
| Inappropriate fermentation medium. | Start with a known medium for Streptomyces secondary metabolite production and optimize key components. (See Experimental Protocols for a baseline medium). | |
| Incorrect physical fermentation parameters (Temperature, pH, Agitation). | Optimize temperature (typically 28-30°C for Streptomyces), maintain pH in the neutral range (6.5-7.5), and ensure adequate aeration through optimized agitation and airflow. | |
| Good growth, but a mixture of many phoslactomycin analogs with low PLM-A | The wild-type strain naturally produces a mixture of phoslactomycins. | Consider genetic engineering to inactivate the plmS2 gene, which is responsible for the conversion of PLM-B to other analogs. This will lead to the accumulation of PLM-B, which is a precursor to other phoslactomycins. |
| Inconsistent batch-to-batch yield | Variability in inoculum preparation. | Implement a strict protocol for seed culture preparation, including consistent age, cell density, and media. |
| Inconsistent media preparation. | Ensure accurate weighing of components and consistent sterilization procedures. | |
| Fluctuation in fermentation parameters. | Calibrate and monitor probes for pH, dissolved oxygen, and temperature regularly. |
Experimental Protocols
Baseline Fermentation Medium for Streptomyces
This is a general-purpose medium known to support secondary metabolite production in many Streptomyces species. It should be used as a starting point for optimization.
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 0.5 |
| CaCO₃ | 2.0 |
Preparation:
-
Dissolve all components except CaCO₃ in distilled water.
-
Adjust the pH to 7.0-7.2.
-
Add CaCO₃.
-
Sterilize by autoclaving at 121°C for 20 minutes.
Protocol for Precursor Feeding with Cyclohexanecarboxylic Acid (CHC)
Objective: To determine the optimal concentration of CHC for enhancing this compound production.
Methodology:
-
Prepare a sterile stock solution of CHC (e.g., 100 g/L in ethanol).
-
Set up a series of fermentation flasks with the baseline or your optimized fermentation medium.
-
Inoculate the flasks with a standardized Streptomyces seed culture.
-
Add different final concentrations of CHC to the flasks at the time of inoculation (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM). Include an ethanol-only control.
-
Incubate the cultures under your standard fermentation conditions.
-
Harvest the cultures at regular intervals (e.g., every 24 hours for 7-10 days) and quantify the this compound yield using a validated analytical method such as HPLC.
-
Plot the this compound yield against the CHC concentration to determine the optimal level.
General Protocol for Gene Inactivation in Streptomyces via PCR-Targeting
This protocol provides a general workflow for deleting a gene, such as plmS2, in Streptomyces. Specific details will need to be adapted based on the chosen plasmids and host strains.
-
Construct the Gene Disruption Cassette:
-
Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic resistance cassette.
-
Amplify the resistance cassette using these primers and a suitable template plasmid.
-
-
Generate the Mutant Cosmid in E. coli:
-
Introduce the PCR-amplified disruption cassette into an E. coli strain expressing the λ-Red recombinase system and containing a cosmid with the Phoslactomycin gene cluster.
-
Select for E. coli colonies that have undergone homologous recombination to replace the target gene with the resistance cassette on the cosmid.
-
-
Conjugal Transfer to Streptomyces:
-
Transfer the mutant cosmid from E. coli to your Phoslactomycin-producing Streptomyces strain via intergeneric conjugation.
-
Select for Streptomyces exconjugants that have integrated the resistance cassette into their genome through a double-crossover event.
-
-
Verification of the Mutant:
-
Confirm the gene deletion in the Streptomyces mutant using PCR and Southern blot analysis.
-
Analyze the fermentation products of the mutant strain by HPLC to confirm the selective production of the desired Phoslactomycin analog.
-
Visualizations
Caption: Simplified biosynthetic pathway of Phoslactomycins.
Caption: Workflow for gene inactivation in Streptomyces.
Caption: Logical workflow for troubleshooting low this compound yield.
References
Stability of Phoslactomycin A in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phoslactomycin A under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling and use of this potent Protein Phosphatase 2A (PP2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is limited, general recommendations for related phoslactomycins, such as Phoslactomycin F, suggest storing the solid compound at -20°C in a tightly sealed container, protected from light and moisture. For stock solutions, it is advisable to aliquot into single-use vials and store at -20°C to minimize freeze-thaw cycles.
Q2: How stable is this compound in different pH conditions?
Q3: What is the effect of temperature on the stability of this compound?
Temperature is a critical factor influencing the stability of Phoslactomycins. Studies on Phoslactomycin B have shown that degradation rates increase with higher temperatures (e.g., 50°C compared to 30°C). For long-term storage, -20°C is recommended. When in use, it is advisable to keep solutions on ice and minimize exposure to ambient temperatures.
Q4: In which solvents should I dissolve this compound?
For creating stock solutions, high-purity solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used. However, the stability of this compound in various organic solvents has not been extensively documented. It is best practice to prepare fresh solutions for each experiment. If long-term storage of solutions is necessary, it is crucial to conduct a preliminary stability assessment in the chosen solvent under your specific storage conditions.
Q5: Is this compound susceptible to enzymatic degradation?
There is no specific information available on the enzymatic degradation of this compound. However, as a lactone-containing natural product, it may be susceptible to hydrolysis by esterases or other hydrolases present in biological matrices. When working with cell lysates or other biological samples, it is important to consider the possibility of enzymatic degradation and to include appropriate controls in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no biological activity | 1. Degradation due to improper storage: Exposure to light, moisture, inappropriate temperature, or pH can lead to the degradation of this compound. 2. Multiple freeze-thaw cycles: Repeated freezing and thawing of stock solutions can cause degradation. | - Ensure solid compound and stock solutions are stored at -20°C in tightly sealed, light-protected vials. - Prepare fresh solutions for critical experiments. - Verify the pH of your experimental buffer and adjust to approximately 6.6 for optimal stability.[1] - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
| Inconsistent experimental results | 1. Inaccurate concentration of stock solution: This may result from incomplete dissolution or degradation over time. 2. Variability in solution preparation: Using different solvents or buffers with varying pH can affect stability and activity. | - Prepare fresh stock solutions regularly. - Ensure the compound is fully dissolved before use by gentle vortexing. - Use a consistent, high-purity solvent for all experiments. - Utilize a buffered solution with a pH around 6.6 to maintain stability in aqueous media.[1] |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility: this compound, like many natural products, may have limited solubility in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed a level that affects cell viability or enzyme activity. - Prepare the final working solution immediately before use. |
Data Presentation
Table 1: pH Stability Profile of Phoslactomycin B (as a proxy for this compound)
| pH Condition | Stability | Primary Degradation Pathway |
| Acidic (pH < 6.0) | Unstable | Dehydration, leading to the formation of a C9-C11 phosphorinane derivative.[1] |
| Near Neutral (pH 6.63) | Most Stable | - |
| Basic (pH > 7.0) | Unstable | Hydrolysis of the α,β-unsaturated lactone.[1] |
Table 2: Recommended Storage Conditions for Phoslactomycins (based on Phoslactomycin F)
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 6 months (general recommendation) | Keep tightly sealed, protected from light and moisture. |
| Solution (in DMSO or Ethanol) | -20°C | Up to 1 month (general recommendation) | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under different conditions (e.g., pH, temperature, solvent).
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
- Buffers of various pH values (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Temperature-controlled incubator/water bath
2. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound.
- Dissolve in a suitable high-purity solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
3. Sample Preparation for Stability Study:
- Dilute the stock solution with the desired buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
- Prepare separate samples for each condition to be tested (e.g., different pH values, temperatures).
- For each condition, prepare triplicate samples.
- Include a control sample stored at -20°C for the duration of the experiment.
4. Incubation:
- Place the samples in the respective temperature-controlled environments.
- Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
5. HPLC Analysis:
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point for natural products.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a photodiode array detector is recommended for initial method development).
- Injection Volume: 10 µL
- Analyze the aliquots from each time point by HPLC.
6. Data Analysis:
- Determine the peak area of the this compound peak in each chromatogram.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.
Visualizations
References
Technical Support Center: Phoslactomycin A-based Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phoslactomycin A (PLM-A) in enzyme inhibition assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound (PLM-A) is a natural product that acts as a potent inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1][2] PP2A is a crucial enzyme that regulates a wide variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating numerous substrate proteins.[3]
Q2: What is the mechanism of action of this compound?
PLM-A has been shown to directly and covalently bind to the cysteine-269 (Cys-269) residue within the catalytic subunit of PP2A (PP2Ac).[2][4] This covalent modification is critical for its potent inhibitory activity.
Q3: What is a typical IC50 value for this compound against PP2A?
The reported 50% inhibitory concentration (IC50) for phoslactomycins can vary depending on the specific analog and the assay conditions. For a biotinylated analog of PLM-A, an in vitro IC50 of 1 µM has been reported, while the IC50 for PLM-A itself was reported as 30 µM in the same study. Other related compounds, like Fostriecin, exhibit much lower IC50 values in the nanomolar range. It is crucial to determine the IC50 under your specific experimental conditions.
Q4: What are the best practices for handling and storing this compound?
Due to its hydrophobic nature, PLM-A is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid affecting the assay. A study on Phoslactomycin B, a close analog, showed it is most stable at pH 6.63 and is susceptible to both acid and base-catalyzed degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based enzyme inhibition assays in a question-and-answer format.
Problem 1: No or very low inhibition of PP2A activity observed.
-
Is the this compound active?
-
Degradation: PLM-A may have degraded due to improper storage or handling. Prepare fresh dilutions from a new stock aliquot. Consider the pH of your assay buffer, as PLM-A analogs are most stable around pH 6.63 and can degrade at acidic or basic pH.
-
Solubility: PLM-A may not be fully dissolved in the assay buffer. Ensure the stock solution in DMSO is properly prepared and that the final concentration of DMSO in the assay is sufficient to maintain solubility without inhibiting the enzyme.
-
-
Is the PP2A enzyme active?
-
Enzyme Integrity: The PP2A enzyme may have lost activity. Use a fresh batch of enzyme or one that has been stored correctly at -80°C. Include a positive control inhibitor (e.g., Okadaic Acid) to verify enzyme activity and susceptibility to inhibition.
-
Assay Conditions: Ensure the assay buffer composition, pH, and temperature are optimal for PP2A activity.
-
Problem 2: High background signal in the assay.
-
What could be causing a high background?
-
Substrate Instability: The phosphopeptide substrate may be unstable and undergoing spontaneous hydrolysis. Prepare fresh substrate for each experiment.
-
Contaminating Phosphatases: The recombinant PP2A preparation may be contaminated with other phosphatases. Ensure the purity of your enzyme.
-
Assay Buffer Components: Some buffer components can interfere with the detection method. For malachite green-based assays, avoid using buffers with high concentrations of phosphate (B84403).
-
Problem 3: Inconsistent or variable results between replicates.
-
What are common sources of variability?
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of inhibitor or enzyme, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Incomplete Mixing: Ensure all components in the reaction wells are thoroughly mixed.
-
Temperature Fluctuations: Maintain a consistent temperature throughout the assay incubation period.
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates. To mitigate this, avoid using the outermost wells or fill them with buffer.
-
Quantitative Data
The inhibitory potency of this compound and other related PP2A inhibitors can be compared using their IC50 values.
| Inhibitor | Target Enzyme | IC50 Value | Assay Conditions |
| This compound | PP2A | 30 µM | In vitro phosphatase assay |
| Biotinylated PLM-A | PP2A | 1 µM | In vitro phosphatase assay |
| Fostriecin | PP2A | 1.4 nM | In vitro phosphatase assay with [32P]phosphohistone |
| Cytostatin | PP2A | 29.0 nM | In vitro phosphatase assay with [32P]phosphohistone |
| Okadaic Acid | PP2A | 0.095 nM | In vitro assay with recombinant human PP2Ac |
Experimental Protocols
Detailed Protocol for a Colorimetric PP2A Inhibition Assay using this compound
This protocol is adapted from standard malachite green-based phosphatase assays and is tailored for determining the inhibitory activity of this compound against purified PP2A.
Materials:
-
Purified recombinant PP2A catalytic subunit (PP2Ac)
-
This compound
-
PP2A-specific phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 20 mM Imidazole, pH 7.0, 150 mM NaCl, 0.1 mg/mL BSA, 2 mM MnCl2, 1 mM DTT)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the phosphopeptide substrate in deionized water.
-
Prepare the Assay Buffer and allow it to reach room temperature before use.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of varying concentrations of this compound (prepared by serial dilution of the stock in Assay Buffer). For the no-inhibitor control, add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 20 µL of diluted PP2A enzyme to each well. The final enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Add 20 µL of the phosphopeptide substrate to each well to start the reaction. The final substrate concentration should be at or near the Km of the enzyme for that substrate.
-
-
Incubation:
-
Incubate the plate at 30°C for 20-30 minutes. The incubation time should be optimized to ensure that less than 20% of the substrate is dephosphorylated in the no-inhibitor control wells.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Subtract the absorbance of a blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a this compound-based PP2A inhibition assay.
References
- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Phoslactomycin A for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Phoslactomycin A (PLM A) in cell-based experiments. Here you will find troubleshooting guides and frequently asked questions to navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[1][2] It exerts its inhibitory effect by directly binding to the cysteine-269 residue of the PP2A catalytic subunit (PP2Ac).[2] By inhibiting PP2A, PLM A prevents the dephosphorylation of various substrate proteins, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. As a starting point, a concentration range of 1 to 50 µM is recommended for initial experiments. For instance, an IC50 value of 4.7 µM has been reported for Phoslactomycin-F (a related analog) for PP2A inhibition in NIH/3T3 cells.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. It is recommended to prepare a stock solution in a suitable organic solvent such as DMSO. For long-term storage, it is advisable to store the solid compound and the stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during cell-based experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Suboptimal Concentration: The concentration of PLM A may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 or IC50 value. |
| Compound Instability: PLM A may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid compound. Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| Cell Line Resistance: The target cell line may be resistant to PP2A inhibition. | Verify the expression and activity of PP2A in your cell line. Consider using a different cell line with known sensitivity to PP2A inhibitors. | |
| High Cell Death or Cytotoxicity | Concentration Too High: The concentration of PLM A is likely above the cytotoxic threshold for the cell line. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use a concentration below this threshold for functional assays. |
| Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve PLM A may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1-0.5%) and include a solvent-only control in your experiments. | |
| Inconsistent or Variable Results | Inconsistent Cell Health: Variations in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain a consistent cell culture practice. Use cells within a specific passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Assay Variability: Pipetting errors or variations in incubation times can lead to inconsistent results. | Use calibrated pipettes and ensure consistent timing for all experimental steps. Include appropriate positive and negative controls in every experiment. | |
| Suspected Off-Target Effects | Non-specific Kinase Inhibition: At higher concentrations, some inhibitors can exhibit off-target effects. | While PLM A is known to be a specific PP2A inhibitor, it's good practice to consult literature for any known off-target effects.[3] Consider using a structurally different PP2A inhibitor as a control to confirm that the observed phenotype is due to PP2A inhibition. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of PLM A. Include wells with medium only (blank) and cells with solvent control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the solvent control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
PBS
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) and collect the cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range (µM) | Incubation Time | Notes |
| PP2A Activity Assay (in vitro) | 1 - 10 | 30 - 60 minutes | The IC50 for a related analog, PLM-F, was 4.7 µM. |
| Cell Viability (e.g., MTT, XTT) | 1 - 50 | 24 - 72 hours | Perform a dose-response to determine the IC50 for your cell line. |
| Apoptosis (e.g., Annexin V) | 5 - 50 | 12 - 48 hours | Concentration and time should be optimized for each cell line. |
| Cell Cycle Analysis | 5 - 25 | 24 - 48 hours | Analyze by flow cytometry after propidium iodide staining. |
Visualizations
This compound Experimental Workflow
Caption: A general workflow for cell-based experiments using this compound.
This compound Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common issues in this compound experiments.
Simplified PP2A Signaling Pathway and Inhibition by this compound
Caption: Inhibition of PP2A by this compound leads to hyperphosphorylation and activation of the MAPK pathway, affecting cell fate.
References
- 1. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Allelic Replacement Strategies for Modifying the Phoslactomycin Biosynthetic Pathway
This technical support center is designed for researchers, scientists, and drug development professionals working on the genetic modification of the Phoslactomycin (PLM) biosynthetic pathway in Streptomyces. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during allelic replacement experiments to modify the Phoslactomycin biosynthetic pathway.
Section 1: Plasmid Construction and PCR
Question: I am having difficulty amplifying the homologous arms from the high-GC content Streptomyces genomic DNA. What can I do?
Answer: Amplifying DNA from GC-rich organisms like Streptomyces is a common challenge.[1] Here are several strategies to improve your PCR success rate:
-
Optimize PCR Additives: Incorporate additives such as dimethyl sulfoxide (B87167) (DMSO) at a final concentration of 1-10% or betaine (B1666868) at 0.5 M to help denature the DNA and reduce secondary structures.[1]
-
Primer Design: Design primers with a GC content of no more than 75% and, if possible, target regions with slightly higher AT content to lower the melting temperature (Tm).[1] Utilize online tools like NetPrimer to assess primer properties and avoid secondary structures.[1]
-
High-Fidelity, GC-Rich Specific Polymerases: Use a DNA polymerase specifically designed for high-GC templates. Some commercially available polymerases come with a dedicated high-GC enhancer solution.
-
Modified PCR Conditions: Increase the denaturation temperature and time to ensure complete separation of the DNA strands. A touchdown PCR protocol, where the annealing temperature is gradually lowered over successive cycles, can also enhance specificity.
Question: I am struggling to clone large fragments of the Phoslactomycin gene cluster. What are the alternative cloning strategies?
Answer: Cloning large DNA fragments, especially those with high GC content, can be challenging with traditional restriction-ligation methods. Consider the following alternatives:
-
Gibson Assembly: This method allows for the joining of multiple DNA fragments in a single, isothermal reaction, relying on homologous overlaps between the fragments.
-
Transformation-Associated Recombination (TAR) Cloning in Yeast: This technique is particularly useful for assembling large DNA constructs and entire biosynthetic gene clusters. It utilizes the efficient homologous recombination machinery of Saccharomyces cerevisiae.[2]
Section 2: Intergeneric Conjugation
Question: I am observing very low or no exconjugants after mating E. coli with my Streptomyces strain. How can I improve the conjugation efficiency?
Answer: Low conjugation efficiency is a frequent bottleneck. Several factors can be optimized:
-
Media Composition: The choice of conjugation medium is critical. Mannitol Soya Flour (MS) medium is commonly used. Supplementing the MS medium with 20 mM MgCl₂ has been shown to increase conjugation frequency by up to 9-fold.
-
Recipient Cell Preparation: The state of the Streptomyces recipient is important. While spores are often used, mycelia grown in liquid medium supplemented with sucrose (B13894) can also be effective recipients. For spore-based conjugations, a heat shock at 50°C for 10 minutes prior to mixing with the E. coli donor can improve germination and subsequent conjugation.
-
Donor-to-Recipient Ratio: The ratio of E. coli donor cells to Streptomyces recipient spores or mycelia can significantly impact the outcome. An optimal ratio often needs to be determined empirically for each strain, but a starting point of 10⁸ donor cells is often effective.
-
Counter-selection of E. coli: Ensure efficient counter-selection of the E. coli donor by using an appropriate concentration of nalidixic acid, to which many Streptomyces strains are naturally resistant.
Section 3: Selection of Mutants and Verification
Question: I have a high number of apramycin-resistant colonies, but most of them seem to be single-crossover events. How can I enrich for double-crossover mutants?
Answer: Differentiating between single and double-crossover events is a crucial step.
-
Sufficient Length of Homologous Arms: Ensure that the upstream and downstream homologous arms in your knockout construct are of adequate length, typically between 0.8 and 1.0 kb, to promote the second crossover event.
-
Counter-selection Methods: If your vector includes a counter-selectable marker like sacB, which confers sucrose sensitivity, plating the exconjugants on a sucrose-containing medium will select against single-crossover events.
-
Non-selective Subculturing: Before screening for the desired phenotype, perform one or two rounds of non-selective subculturing. This can facilitate the occurrence of the second crossover event.
-
PCR-based Screening: Design primers that flank the targeted gene region. A double-crossover event will result in a PCR product of a different size than the wild-type and single-crossover strains.
Question: My mutant appears to be unstable and reverts to the wild-type phenotype. What could be the reason?
Answer: Genetic instability can be a concern.
-
Thorough Genotypic Verification: After initial screening, it is essential to perform a thorough genotypic verification using Southern blotting in addition to PCR to confirm the desired gene replacement and the absence of any unintended rearrangements.
-
Multiple Rounds of Subculturing: Subculture the verified mutant strain multiple times under non-selective conditions and re-verify its genotype and phenotype to ensure its stability.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for allelic replacement in the Phoslactomycin biosynthetic pathway?
A1: The general strategy involves creating a "knockout" plasmid in E. coli that is unable to replicate in Streptomyces. This plasmid carries a selectable marker, such as an antibiotic resistance gene, flanked by DNA sequences that are homologous to the regions immediately upstream and downstream of the target gene within the Phoslactomycin biosynthetic cluster. This construct is then introduced into the target Streptomyces strain through intergeneric conjugation. A double-crossover homologous recombination event results in the replacement of the target gene with the selectable marker.
Q2: Which genes in the Phoslactomycin pathway are good targets for modification?
A2: The choice of target gene depends on the desired outcome. For instance, deleting the plmS2 gene, which encodes a cytochrome P450 monooxygenase responsible for hydroxylation, has been shown to selectively increase the production of Phoslactomycin B by up to 6-fold. Other potential targets include genes involved in precursor supply or regulatory genes that control the overall output of the pathway.
Q3: What are the advantages of using CRISPR/Cas9 for genome editing in Streptomyces compared to traditional allelic replacement?
A3: CRISPR/Cas9-based methods offer several advantages, including higher efficiency and the ability to perform multiplexed genome editing (targeting multiple genes simultaneously). The introduction of a double-strand break by Cas9 at the target site stimulates homologous recombination, which can significantly increase the frequency of desired editing events and reduce the need for extensive screening. However, the potential for off-target effects and the toxicity of the Cas9 nuclease in some Streptomyces strains need to be considered.
Q4: How long should the homologous arms be for efficient recombination?
A4: For traditional allelic replacement, homologous arms of at least 0.8 to 1.0 kb are generally recommended to ensure a reasonable frequency of double-crossover events. For CRISPR/Cas9-mediated editing, shorter homology arms can sometimes be used, but longer arms (1-2 kb) are still often employed to maximize efficiency.
Q5: What is the purpose of passaging the knockout plasmid through a methylation-deficient E. coli strain?
A5: Streptomyces possess potent restriction-modification systems that can degrade foreign DNA that is methylated in a pattern typical of E. coli. By passaging the plasmid through a methylation-deficient E. coli strain, such as ET12567, the DNA is unmethylated and thus protected from degradation by the Streptomyces restriction enzymes, leading to a higher transformation efficiency.
Quantitative Data Summary
| Parameter | Value/Observation | Reference(s) |
| Effect of plmS2 Deletion on Phoslactomycin B Titer | 6-fold higher titer than the wild-type strain. | |
| Effect of plmS2 and plmR2 Manipulation on Phoslactomycin B Titer | 9-fold higher titer than the wild-type strain. | |
| Optimal MgCl₂ Concentration for Conjugation | 20 mM in MS medium, resulting in a 9-fold increase in frequency. | |
| CRISPR/Cas9-mediated Deletion Efficiency | Ranging from 60% to 100% for single genes and large gene clusters in S. coelicolor. | |
| CRISPR/Cas9-mediated Multiplex Deletion Efficiency | 54% for two single genes and 45% for two large gene clusters simultaneously in S. coelicolor. |
Experimental Protocols
Protocol 1: Construction of the Allelic Replacement Vector for plmS2 Deletion
This protocol outlines the creation of a vector for deleting the plmS2 gene from the Phoslactomycin biosynthetic gene cluster.
-
Primer Design: Design primers to amplify approximately 1 kb regions flanking the plmS2 gene (upstream and downstream homologous arms). Incorporate unique restriction sites into the primers for subsequent cloning into the delivery vector.
-
Amplification of Homologous Arms: Perform PCR using genomic DNA from the wild-type Streptomyces strain as a template to amplify the upstream and downstream homologous arms. Use a high-fidelity polymerase suitable for high-GC content DNA.
-
Vector and Cassette Preparation: Digest the suicide vector (e.g., a plasmid that cannot replicate in Streptomyces) and the antibiotic resistance cassette (e.g., apramycin (B1230331) resistance) with the appropriate restriction enzymes.
-
Ligation: Ligate the amplified upstream and downstream homologous arms and the antibiotic resistance cassette into the prepared suicide vector. The final construct should have the resistance cassette flanked by the two homologous arms.
-
Transformation and Verification: Transform the ligation mixture into a suitable E. coli cloning strain. Select for transformants on appropriate antibiotic-containing media. Verify the correct assembly of the plasmid by restriction digestion and Sanger sequencing.
-
Transfer to Methylation-Deficient E. coli: Transform the verified knockout plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) in preparation for intergeneric conjugation.
Protocol 2: Intergeneric Conjugation and Selection of Mutants
This protocol describes the transfer of the knockout vector from E. coli to Streptomyces and the selection of double-crossover mutants.
-
Donor and Recipient Preparation: Grow an overnight culture of the E. coli donor strain containing the knockout plasmid. Prepare Streptomyces spores and subject them to a heat shock at 50°C for 10 minutes.
-
Mating: Mix the prepared E. coli donor cells and the heat-shocked Streptomyces spores. Plate the mixture onto a suitable conjugation medium (e.g., MS agar (B569324) supplemented with 20 mM MgCl₂). Incubate for 16-20 hours.
-
Selection of Exconjugants: Overlay the plates with an antibiotic solution containing a selective agent for the resistance cassette in the knockout vector (e.g., apramycin) and a counter-selective agent for the E. coli donor (e.g., nalidixic acid). Continue incubation until exconjugant colonies appear.
-
Identification of Single-Crossover Events: Patch the exconjugant colonies onto fresh selective media to confirm their resistance. These colonies are likely single-crossover recombinants where the entire plasmid has integrated into the chromosome.
-
Selection for Double-Crossover Events: To promote the second crossover, subculture the single-crossover mutants on non-selective media for one or two rounds. Subsequently, replica-plate the colonies onto both selective and non-selective media. Colonies that grow on the non-selective medium but fail to grow on the selective medium (if the vector backbone is lost) are potential double-crossover mutants. If a counter-selectable marker like sacB is used, plate on sucrose-containing media to directly select for double-crossover events.
-
Verification of Mutants: Screen the potential double-crossover mutants by PCR using primers that anneal outside the homologous arms. Confirm the gene deletion by the size of the PCR product. Further verification should be performed by Southern blot analysis.
Visualizations
Caption: Experimental workflow for allelic replacement in Streptomyces.
Caption: Simplified Phoslactomycin biosynthetic pathway highlighting the role of PlmS2.
References
Counter-selection methods for genetic manipulation of Streptomyces producing Phoslactomycin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the genetic manipulation of Phoslactomycin-producing Streptomyces, with a focus on counter-selection methodologies.
Frequently Asked Questions (FAQs)
Q1: What are counter-selection methods and why are they essential for genetic manipulation in Streptomyces?
A1: Counter-selection, or negative selection, is a genetic technique used to select against the presence of a specific gene. In the context of Streptomyces genetic manipulation, it is crucial for facilitating the second crossover event in a double-crossover homologous recombination strategy. This process allows for the creation of clean, markerless gene knockouts, knock-ins, or point mutations, which is often a requirement for industrial applications and for studying gene function without the interference of antibiotic resistance markers.
Q2: Which counter-selection systems are most commonly used in Streptomyces?
A2: The most frequently employed counter-selection systems in Streptomyces include the sacB gene from Bacillus subtilis, which confers sucrose (B13894) sensitivity, and the pyrF gene, involved in the pyrimidine (B1678525) biosynthesis pathway, which confers sensitivity to 5-fluoroorotic acid (5-FOA).[1] Another potential system, though less commonly reported in Streptomyces, is the mazF toxin-antitoxin system.
Q3: Are there any specific challenges associated with the genetic manipulation of Phoslactomycin-producing Streptomyces?
A3: Phoslactomycin-producing strains, such as Streptomyces platensis, can present challenges typical for many industrial Streptomyces species, including low transformation and conjugation efficiencies, strong restriction-modification systems that degrade foreign DNA, and the potential for genomic instability.[2] Optimizing DNA delivery methods, such as intergeneric conjugation from E. coli, is often a critical step.
Q4: How can I increase the yield of Phoslactomycin B through genetic engineering?
A4: One successful strategy involves the targeted inactivation of the plmS2 gene within the Phoslactomycin biosynthetic gene cluster.[3][4] The PlmS2 enzyme is responsible for the hydroxylation of Phoslactomycin B (PLM-B) to produce other Phoslactomycin analogs. By creating a plmS2 deletion mutant, the biosynthetic pathway is blocked at PLM-B, leading to its selective overproduction. Reports have shown a six to nine-fold increase in PLM-B titers using this method.[3]
Troubleshooting Guides
Troubleshooting Intergeneric Conjugation
Problem: Low or no exconjugants are observed after mating E. coli with Streptomyces.
| Possible Cause | Troubleshooting Step |
| Inefficient E. coli donor strain | Ensure the use of a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to bypass the Streptomyces restriction-modification system. |
| Suboptimal media | Use a conjugation medium known to support both donor and recipient growth, such as MS (Mannitol Soya flour) agar. |
| Incorrect donor-to-recipient ratio | Optimize the ratio of E. coli donor cells to Streptomyces spores or mycelia. A common starting point is a 1:1 ratio. |
| Inadequate heat shock of spores | If using spores, ensure proper heat shock (e.g., 50°C for 10 minutes) to induce germination. |
| Inappropriate timing of antibiotic overlay | Overlaying with antibiotics too early can kill the recipient before plasmid transfer occurs. Wait for a sufficient incubation period (e.g., 10-18 hours) before applying selection. |
| Mycelial clumping | If using mycelia, ensure they are well-fragmented by vortexing or sonication to maximize the surface area for conjugation. |
Troubleshooting sacB Counter-Selection
Problem: High number of background colonies (false positives) on sucrose plates.
| Possible Cause | Troubleshooting Step |
| Spontaneous mutations in sacB | Spontaneous mutations can inactivate the sacB gene, leading to sucrose resistance without a double crossover event. Minimize the time the single-crossover strain is cultured before counter-selection. |
| Insufficient sucrose concentration | The concentration of sucrose may be too low to be lethal. Optimize the sucrose concentration, typically between 5-15% (w/v). |
| Leaky sacB expression | If the promoter driving sacB is weak or leaky, it may not produce enough levansucrase to be toxic. Consider using a stronger, constitutive promoter. |
| Reversion to wild-type | If the second crossover event predominantly results in reversion to the wild-type genotype, screen a larger number of sucrose-resistant colonies. The ratio of knockouts to wild-type revertants can be influenced by the length of the homologous arms. |
Problem: All sucrose-resistant colonies are wild-type revertants.
| Possible Cause | Troubleshooting Step |
| Homology arms are too short or unequal in length | Ensure that the upstream and downstream homology arms are sufficiently long (typically >1 kb) and of similar length to promote efficient double-crossover. |
| Plasmid integration at an ectopic site | The suicide vector may have integrated at an off-target location. Verify the correct integration of the plasmid in the single-crossover mutant by PCR before proceeding to counter-selection. |
Experimental Protocols
Protocol 1: Gene Deletion in Streptomyces using sacB Counter-Selection
This protocol outlines a two-step process for creating a markerless gene deletion.
Step 1: Construction of the Suicide Vector and First Crossover
-
Vector Construction:
-
Amplify by PCR the upstream and downstream flanking regions (homology arms) of the target gene.
-
Clone the homology arms into a suicide vector (a plasmid that cannot replicate in Streptomyces) containing an antibiotic resistance marker and the sacB gene.
-
-
Conjugation:
-
Transform the suicide vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation with the Phoslactomycin-producing Streptomyces strain.
-
Plate the conjugation mixture on a medium supplemented with an antibiotic to select for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single crossover event.
-
-
Verification of Single Crossover:
-
Confirm the integration of the plasmid at the correct locus using PCR with primers flanking the integration site.
-
Step 2: Second Crossover and Counter-Selection
-
Culturing for Second Crossover:
-
Inoculate a confirmed single-crossover mutant into a non-selective liquid medium and allow it to grow for several generations to facilitate the second crossover event, which will excise the plasmid backbone.
-
-
Sucrose Counter-Selection:
-
Plate serial dilutions of the culture onto a medium containing sucrose (e.g., 10% w/v). Only cells that have lost the sacB gene through the second crossover event will be able to grow.
-
-
Screening for Deletion Mutants:
-
Patch individual sucrose-resistant colonies onto both antibiotic-containing and antibiotic-free plates to confirm the loss of the plasmid-borne antibiotic resistance.
-
Perform PCR on the antibiotic-sensitive colonies to distinguish between the desired deletion mutants and wild-type revertants.
-
Protocol 2: Gene Deletion in Streptomyces using pyrF Counter-Selection
This method requires the initial creation of a uracil (B121893) auxotrophic mutant (ΔpyrF).
Step 1: Generation of a ΔpyrF Host Strain
-
Construct a suicide vector to delete the endogenous pyrF gene in the wild-type Streptomyces strain using a standard homologous recombination approach with an antibiotic resistance marker.
-
Select for the ΔpyrF mutant, which will be a uracil auxotroph.
Step 2: Gene Deletion in the ΔpyrF Background
-
Vector Construction:
-
Clone the upstream and downstream homology arms of the target gene into a suicide vector that contains a functional pyrF gene as a positive selection marker.
-
-
First Crossover Selection:
-
Introduce the vector into the ΔpyrF host strain via conjugation.
-
Select for single-crossover integrants by plating on a minimal medium lacking uracil. Only cells that have integrated the plasmid and thus have a functional pyrF gene will grow.
-
-
Second Crossover Counter-Selection:
-
Culture the single-crossover mutants in a rich medium to allow for the second crossover event.
-
Plate the culture on a medium containing 5-fluoroorotic acid (5-FOA) and uracil. Cells that have retained the pyrF gene will convert 5-FOA into a toxic compound and will not survive.
-
-
Screening:
-
Isolate colonies from the 5-FOA plates and confirm the desired gene deletion by PCR.
-
Quantitative Data Summary
The efficiency of counter-selection can vary significantly depending on the Streptomyces strain, the specific gene being targeted, and the experimental conditions. The following table summarizes reported efficiencies for different methods.
| Counter-Selection System | Organism | Selection Agent | Second Crossover Frequency | Reference(s) |
| sacB | Streptococcus agalactiae | 10% Sucrose | >99% of sucrose-resistant colonies were correct knockouts | |
| pyrF | Streptomyces rimosus | 100 µM 5-FOA | Efficient screening of double-crossover recombinants | |
| pyrF vs. sacB | Acinetobacter baumannii | 5-FOA vs. Sucrose | pyrF/5-FOA system was more rapid and efficient than sacB/sucrose |
Visualizations
Caption: Workflow for gene deletion using sacB counter-selection.
References
- 1. Development of a pyrF-based counterselectable system for targeted gene deletion in Streptomyces rimosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment [mdpi.com]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
Technical Support Center: In-frame Deletion in Phoslactomycin Biosynthetic Gene Clusters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for creating in-frame deletions in the phoslactomycin (PLM) biosynthetic gene cluster in Streptomyces.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for creating in-frame deletions in Streptomyces?
A1: The most prevalent and effective methods for generating in-frame deletions in Streptomyces are Lambda Red-mediated recombineering and the CRISPR/Cas9 system.[1][2][3][4] Both techniques allow for precise, markerless deletions, which is crucial for functional analysis of the biosynthetic genes without introducing polar effects on downstream genes.
Q2: What is the general workflow for in-frame gene deletion in the PLM biosynthetic gene cluster?
A2: The general workflow involves designing a deletion cassette with flanking homology arms, introducing this cassette into a suitable E. coli strain for plasmid construction and propagation, transferring the engineered plasmid into the target Streptomyces strain (typically via conjugation), selecting for homologous recombination events, and finally, screening and verifying the desired in-frame deletion mutants.
Q3: How can I introduce the deletion construct into Streptomyces?
A3: Intergeneric conjugation from an E. coli donor strain is the most robust and widely used method for introducing plasmids into Streptomyces. Protoplast transformation is an alternative method but can be more technically challenging and strain-dependent.
Q4: What are the key considerations when designing the homology arms for the deletion cassette?
A4: Homology arms should typically be around 1-2 kb in length to ensure efficient homologous recombination. They must be homologous to the regions immediately upstream and downstream of the gene segment you intend to delete. It is also critical to ensure that the deletion maintains the correct reading frame of any downstream genes within the same operon to avoid unintended polar effects.
Q5: How can I verify the in-frame deletion in my Streptomyces mutants?
A5: Verification is typically performed using a combination of PCR and sequencing. PCR with primers flanking the deleted region will produce a smaller amplicon in the mutant compared to the wild-type. Sequencing of this PCR product is essential to confirm the precise, in-frame nature of the deletion. Southern blotting can also be used as a definitive confirmation method.
Troubleshooting Guides
Problem 1: Low or No Exconjugants After Conjugation
| Potential Cause | Troubleshooting Step |
| Inefficient Spore Germination | Heat shock Streptomyces spores at 50°C for 10 minutes to induce germination before mixing with E. coli. |
| Incorrect Ratio of Donor to Recipient Cells | Optimize the ratio of E. coli donor cells to Streptomyces spores or mycelia. A common starting point is a 1:1 ratio. |
| Improper Media Composition | Use appropriate media for conjugation, such as MS (Mannitol Soya Flour) agar (B569324), which supports the growth of both organisms. Ensure the media contains 10-20 mM MgCl₂. |
| E. coli Donor Strain Issues | Use a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to avoid restriction of the plasmid DNA by the Streptomyces host. |
| Antibiotic Concentrations Too High | Use the minimum effective concentration of antibiotics for selection. High concentrations can inhibit the growth of exconjugants. |
Problem 2: No Double Crossover Events (Only Single Crossovers Observed)
| Potential Cause | Troubleshooting Step |
| Insufficient Length of Homology Arms | Ensure homology arms are at least 1 kb in length. Longer arms generally increase the frequency of homologous recombination. |
| Inefficient Homologous Recombination System | For Lambda Red recombineering, ensure proper induction of the Red enzymes. For CRISPR/Cas9, verify the activity of the Cas9 nuclease and the correct design of the guide RNA. |
| Selection Strategy Favors Single Crossovers | If using a temperature-sensitive plasmid, ensure proper temperature shifts to select for the resolution of the single crossover into a double crossover. |
| Genomic Location of the Target Gene | Some genomic regions may be less amenable to recombination. If possible, try redesigning the deletion construct with different homology arms. |
Problem 3: High Frequency of Wild-Type Revertants After Second Crossover Selection
| Potential Cause | Troubleshooting Step |
| Ineffective Counter-Selection | If using a counter-selection marker (e.g., sacB), ensure the sucrose (B13894) concentration in the selection medium is optimal for killing non-recombinant cells. |
| Spontaneous Mutations in the Counter-Selection Marker | Plate a higher number of colonies on the counter-selection medium to increase the chances of isolating a true double crossover mutant. |
| Insufficient Growth Between Crossover Events | Allow for a few rounds of non-selective growth after the first crossover to increase the pool of cells where the second crossover can occur. |
Quantitative Data Summary
The efficiency of in-frame deletion techniques can vary depending on the specific Streptomyces strain, the target gene, and the methodology used. The following tables summarize reported efficiencies for CRISPR/Cas9-based methods in Streptomyces.
Table 1: Efficiency of CRISPR/Cas9-Mediated Single Gene Deletion in Streptomyces
| Streptomyces Species | Target Gene/Region | Deletion Size | Efficiency (%) | Reference |
| S. coelicolor M145 | actII-orf4, redD, glnR | - | 60-100 | |
| S. lividans | Various | 20 bp - 34 bp | 70-100 | |
| S. albus | sshg_05713 | 67 bp | 100 | |
| S. fradiae | neoI, nagB | 351 bp, 450 bp | 77.8 | |
| S. rapamycinicus | Various | - | 27.2-30 |
Table 2: Efficiency of CRISPR/Cas9-Mediated Gene Cluster Deletion in Streptomyces
| Streptomyces Species | Target Gene Cluster | Deletion Size (kb) | Efficiency (%) | Reference |
| S. coelicolor M145 | Actinorhodin (ACT) | 21.3 | 60-100 | |
| S. coelicolor M145 | Undecylprodigiosin (RED) | 31.6 | 60-100 | |
| S. coelicolor M145 | Ca2+-dependent antibiotic | 82.8 | 60-100 | |
| S. lividans | red cluster | 31 | 100 | |
| S. fradiae | sta gene cluster | 13.3 | 44 |
Experimental Protocols
Protocol 1: Intergeneric Conjugation from E. coli to Streptomyces
This protocol is adapted from established methods for transferring plasmids from E. coli to Streptomyces.
Materials:
-
E. coli donor strain (e.g., ET12567/pUZ8002) carrying the deletion plasmid.
-
Streptomyces recipient strain (spores or mycelia).
-
LB medium and 2xYT medium.
-
MS agar plates.
-
Nalidixic acid and other appropriate antibiotics.
Methodology:
-
Grow a 10 ml culture of the E. coli donor strain in LB medium containing the appropriate antibiotics overnight at 37°C.
-
Inoculate 1 ml of the overnight culture into 100 ml of fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with an equal volume of LB to remove antibiotics and resuspend in 1 ml of LB.
-
Prepare the Streptomyces recipient. For spores, harvest from a mature plate and resuspend in 2xYT. Heat shock at 50°C for 10 minutes. For mycelia, grow in a suitable liquid medium, harvest, and wash.
-
Mix 500 µl of the E. coli donor cells with 500 µl of the prepared Streptomyces recipient.
-
Centrifuge the mixture, discard the supernatant, and resuspend the pellet in the residual liquid.
-
Plate the cell mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
-
Overlay the plates with 1 ml of sterile water or LB containing nalidixic acid (to kill the E. coli) and the appropriate antibiotic for selecting exconjugants.
-
Continue to incubate at 30°C for 3-5 days until exconjugant colonies appear.
Protocol 2: PCR Verification of In-Frame Deletion
Materials:
-
Genomic DNA from wild-type and putative mutant Streptomyces strains.
-
PCR primers flanking the targeted deletion region (F-primer and R-primer).
-
PCR primers internal to the deleted region (optional, for further confirmation).
-
Taq DNA polymerase and dNTPs.
-
Agarose (B213101) gel electrophoresis equipment.
Methodology:
-
Design a forward primer (F-primer) that anneals upstream of the 5' homology arm and a reverse primer (R-primer) that anneals downstream of the 3' homology arm.
-
Perform PCR using the F-primer and R-primer with genomic DNA from both the wild-type and the putative mutant strains as templates.
-
Analyze the PCR products by agarose gel electrophoresis. The mutant strain should yield a smaller PCR product compared to the wild-type, with the size difference corresponding to the size of the deleted fragment.
-
(Optional) To further confirm the deletion, perform a PCR with a primer internal to the deleted region and either the F-primer or R-primer. No PCR product should be observed in the mutant strain.
-
Purify the PCR product from the mutant and send it for sequencing to confirm that the deletion is in-frame.
Visualizations
Caption: Workflow for creating an in-frame deletion in Streptomyces.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-efficiency Multiplex Genome Editing of Streptomyces Species using an Engineered CRISPR/Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 4. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Binding Site of Phoslactomycin A on the PP2A Catalytic Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental validation of Phoslactomycin A's binding site on the catalytic subunit of Protein Phosphatase 2A (PP2A). It offers a comparative overview of this compound with other well-characterized PP2A inhibitors, Fostriecin (B16959) and Okadaic Acid. Detailed experimental methodologies and visual representations of key signaling pathways and workflows are included to support further research and drug development in targeting PP2A.
Comparison of PP2A Inhibitors
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, most notably cancer, making it a significant therapeutic target. This compound (PLMA) is a potent inhibitor of PP2A, and understanding its precise binding mechanism is crucial for the development of novel therapeutics.
This section compares the key characteristics of this compound with two other widely studied PP2A inhibitors, Fostriecin and Okadaic Acid.
| Feature | This compound (PLMA) | Fostriecin | Okadaic Acid |
| Binding Site on PP2Ac | Cysteine-269 (Cys-269)[1][2] | Predicted to be Cys-269[3] | Binds to a pocket formed by the C-terminal groove |
| Binding Mechanism | Covalent (Michael addition) | Covalent (Michael addition) | Non-covalent |
| IC50 for PP2A | Weaker inhibitor compared to Fostriecin and Okadaic Acid[4] | 1.4 nM - 3.2 nM[5] | 0.1 - 0.3 nM |
| Selectivity for PP2A | Selective for PP2A over PP1 | Highly selective for PP2A/PP4 over PP1/PP5 (>10,000-fold) | High affinity for PP2A, with lower but significant affinity for PP1 |
| Key Structural Feature for Binding | α,β-unsaturated lactone | α,β-unsaturated δ-lactone | Polyether fatty acid structure |
Experimental Validation of the Cys-269 Binding Site
The identification of Cys-269 as the covalent binding site of this compound on the PP2A catalytic subunit (PP2Ac) has been substantiated through a series of rigorous biochemical and molecular biology experiments.
Experimental Workflow for Binding Site Validation
The following diagram illustrates the general workflow for identifying and validating the binding site of a small molecule inhibitor on its protein target.
Caption: Experimental workflow for validating the this compound binding site on PP2Ac.
Experimental Protocols
Biotinylated this compound Pull-Down Assay
This assay confirms the direct physical interaction between this compound and the PP2A catalytic subunit in a cellular context.
a. Synthesis of Biotinylated Probe:
-
Synthesize a biotinylated analog of this compound (bio-PLMA) by attaching a biotin (B1667282) moiety via a linker to a non-essential position on the molecule.
b. Cell Lysis:
-
Culture and harvest cells (e.g., HeLa cells).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
c. Incubation with Probe:
-
Incubate the cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C to allow for binding.
d. Capture with Streptavidin Beads:
-
Add streptavidin-conjugated agarose (B213101) or magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotin-probe-protein complexes.
e. Washing:
-
Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
f. Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
g. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody specific for the PP2A catalytic subunit (PP2Ac) to confirm its presence in the pull-down fraction.
Mass Spectrometry for Covalent Adduct Identification
Mass spectrometry is employed to identify the precise amino acid residue on PP2Ac that forms a covalent bond with this compound.
a. In Vitro Binding Reaction:
-
Incubate purified recombinant PP2Ac with an excess of this compound to allow for covalent bond formation.
b. Proteolytic Digestion:
-
Denature the PP2Ac-PLMA complex.
-
Reduce disulfide bonds and alkylate free cysteines.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
c. LC-MS/MS Analysis:
-
Separate the resulting peptide mixture using liquid chromatography (LC).
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS).
d. Data Analysis:
-
Compare the mass spectra of the this compound-treated PP2Ac with an untreated control.
-
A mass shift in a specific tryptic peptide corresponding to the mass of this compound indicates a covalent modification.
-
Fragmentation analysis (MS/MS) of the modified peptide will reveal the specific amino acid residue (Cys-269) to which the inhibitor is attached.
Site-Directed Mutagenesis of Cys-269
To definitively establish the functional importance of the Cys-269 residue in this compound binding and PP2A inhibition, this residue is mutated to a non-reactive amino acid, such as alanine (B10760859) (C269A).
a. Primer Design:
-
Design mutagenic PCR primers containing a mismatch at the codon for Cys-269 to change it to an alanine codon.
b. PCR Mutagenesis:
-
Perform PCR using a high-fidelity DNA polymerase with the PP2Ac expression plasmid as a template and the mutagenic primers.
c. Template Removal:
-
Digest the parental, non-mutated plasmid template using a methylation-dependent restriction enzyme (e.g., DpnI).
d. Transformation and Expression:
-
Transform the mutated plasmid into a suitable expression host (e.g., E. coli or mammalian cells) to produce the C269A mutant PP2Ac protein.
e. PP2A Phosphatase Activity Assay:
-
Quantify the inhibitory effect of this compound on both wild-type and C269A mutant PP2Ac using a phosphatase activity assay (e.g., a colorimetric assay with a phosphopeptide substrate). A significantly reduced inhibitory effect on the mutant protein confirms the critical role of Cys-269 in the binding and inhibitory action of this compound.
PP2A in Cellular Signaling
PP2A is a key regulator of multiple signaling pathways that are fundamental to cell growth, proliferation, and survival. Its inhibitory role in these pathways often positions it as a tumor suppressor.
PP2A in the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. PP2A can negatively regulate this pathway at multiple points.
Caption: PP2A negatively regulates the MAPK signaling pathway.
PP2A in the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling network that promotes cell survival and proliferation. PP2A acts as a negative regulator of this pathway by dephosphorylating and inactivating Akt.
Caption: PP2A negatively regulates the PI3K/Akt signaling pathway.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of fostriecin family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A [pubmed.ncbi.nlm.nih.gov]
Comparing the inhibitory effects of Phoslactomycin A with other PP2A inhibitors like okadaic acid
For researchers, scientists, and drug development professionals, understanding the nuanced differences between protein phosphatase 2A (PP2A) inhibitors is critical for advancing research and therapeutic strategies. This guide provides a detailed comparison of the inhibitory effects of Phoslactomycin A (PLMA) and the well-characterized PP2A inhibitor, okadaic acid, supported by experimental data and methodologies.
This document outlines the distinct mechanisms of action, inhibitory concentrations, and impacts on cellular signaling pathways of these two potent scientific tools.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and okadaic acid against protein phosphatase 2A (PP2A) and its close relative, protein phosphatase 1 (PP1), varies significantly. This difference in potency and selectivity is a key determinant in their application for specific research purposes.
| Inhibitor | Target | IC50 Value | Selectivity |
| This compound | PP2A | ~4.7 µM[1] | Selective for PP2A over PP1[1][2] |
| Okadaic Acid | PP2A | 0.1 - 0.3 nM[3] | High affinity for PP2A, with lower but significant affinity for PP1[3] |
| PP1 | 15 - 50 nM |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency. The IC50 for this compound is reported for the general class of phoslactomycins (PLMs).
Mechanisms of Action: A Tale of Two Binding Modes
The molecular mechanisms by which this compound and okadaic acid inhibit PP2A are fundamentally different, providing researchers with distinct tools to probe phosphatase function.
This compound: A Covalent Interaction
This compound stands out due to its unique mechanism of action. It has been demonstrated to be a potent and selective inhibitor of PP2A by forming a direct, covalent bond with a specific amino acid residue, Cysteine-269 (Cys-269), on the catalytic subunit of PP2A (PP2Ac). This covalent modification leads to an irreversible inhibition of the enzyme's activity. The specificity of this interaction makes PLMA a valuable tool for studying the role of this particular residue in PP2A function.
dot
Caption: this compound covalently binds to Cys-269 on the PP2A catalytic subunit.
Okadaic Acid: A Non-Covalent Blocker
In contrast, okadaic acid is a potent, non-covalent inhibitor of PP2A. It binds to the catalytic subunit of PP2A, effectively blocking the active site and preventing the dephosphorylation of its substrates. Its high affinity for PP2A, with IC50 values in the low nanomolar range, makes it a widely used tool for studying PP2A-mediated signaling events. However, it's important to note that at higher concentrations, okadaic acid can also inhibit PP1, which should be a consideration in experimental design.
Impact on Cellular Signaling Pathways
The inhibition of PP2A by these compounds has profound effects on various cellular signaling cascades, leading to distinct downstream biological outcomes.
Okadaic Acid's Influence on MAPK and Wnt Signaling
Okadaic acid has been extensively shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Wnt signaling pathways.
-
MAPK Pathway: Inhibition of PP2A by okadaic acid leads to the hyperphosphorylation and activation of key components of the MAPK pathway, including ERK1/2, MEK1/2, p38 MAPK, and JNK. This sustained activation can, in turn, influence cellular processes such as proliferation, differentiation, and apoptosis. For instance, in some cell types, okadaic acid-induced MAPK activation is linked to cell death via a mitochondrial-mediated caspase-dependent mechanism.
dot
Caption: Okadaic acid inhibits PP2A, leading to hyperactivation of the MAPK pathway.
-
Wnt Pathway: Okadaic acid has been demonstrated to activate the canonical Wnt/β-catenin signaling pathway. By inhibiting PP2A, which is a component of the β-catenin destruction complex, okadaic acid treatment leads to the stabilization and nuclear accumulation of β-catenin. This results in the upregulation of Wnt target genes, which are involved in cell proliferation and development.
dot
Caption: Okadaic acid activates Wnt signaling by inhibiting PP2A-mediated β-catenin degradation.
This compound and Apoptosis
While the effects of this compound on specific signaling pathways are less extensively documented compared to okadaic acid, its primary mechanism of PP2A inhibition is known to induce apoptosis, or programmed cell death, in cancer cells. By inhibiting PP2A, phoslactomycins maintain the phosphorylated, and often activated, state of various pro-apoptotic proteins, ultimately leading to cell cycle arrest and cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these inhibitors in research.
PP2A Inhibition Assay (General Protocol adaptable for both inhibitors)
This colorimetric assay measures the activity of PP2A by quantifying the dephosphorylation of a synthetic substrate.
Materials:
-
Purified recombinant PP2A catalytic subunit (PP2Ac)
-
Inhibitor (this compound or Okadaic Acid) at various concentrations
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the PP2A enzyme, and varying concentrations of the inhibitor (or vehicle control).
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the pNPP substrate to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color produced is proportional to the amount of dephosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for a colorimetric PP2A inhibition assay.
Western Blot Analysis for Signaling Pathway Activation
This technique is used to detect changes in the phosphorylation state of key signaling proteins.
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or okadaic acid for a specific time course.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., phospho-ERK, total ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation.
References
- 1. Okadaic acid activates Wnt/β-catenin-signaling in human HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Phoslactomycin A versus Fostriecin: a comparative analysis of PP2A inhibition
A Guide for Researchers, Scientists, and Drug Development Professionals
Protein Phosphatase 2A (PP2A) is a master regulator among serine/threonine phosphatases, governing a vast array of cellular signaling pathways critical for cell cycle control, growth, and apoptosis. Its role as a tumor suppressor has made it a prime target for therapeutic development. Among the natural products that inhibit PP2A, Phoslactomycin A and Fostriecin stand out for their potency and specificity. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.
Comparative Performance and Potency
Both Fostriecin and this compound are potent inhibitors of the PP2A catalytic subunit (PP2Ac), yet they exhibit distinct biochemical profiles and cellular consequences. Fostriecin is recognized as one of the most potent and selective PP2A inhibitors discovered.
| Parameter | Fostriecin | This compound |
| Target(s) | PP2A, PP4 | PP2A |
| IC50 (PP2A) | 1.3 - 3.2 nM[1][2] | 4.8 nM |
| IC50 (PP1) | >100 µM[1][2] | >10 µM |
| Cellular Effect | G2/M phase cell cycle arrest, apoptosis[2][3] | G1 phase cell cycle arrest |
| Mechanism | Binds PP2Ac active site; may form a covalent adduct with Cys269[4][5] | Binds PP2Ac active site, targeting Cys269[6] |
Fostriecin demonstrates exceptional potency against PP2A and the related PP4, while showing negligible inhibition of PP1 at similar concentrations.[1][2] This profile leads to a robust G2/M phase arrest in treated cancer cells.[2][3] this compound is also a potent PP2A inhibitor, though slightly less so than Fostriecin, and induces a distinct G1 phase cell cycle arrest. Notably, both compounds appear to interact with the Cys-269 residue in the PP2A catalytic subunit, a key feature for their potent inhibition.[5][6]
Mechanism of Inhibition: A Tale of Two Binders
While both molecules target the same enzyme, their interaction with the PP2A catalytic subunit has subtle but important differences. Both inhibitors occupy the active site cleft, but the nature of their interaction, particularly with Cysteine-269, is a focus of study.
References
- 1. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostriecin, PP2A and PP4 inhibitor (CAS 87860-39-7) | Abcam [abcam.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the antitumor activity of Phoslactomycin A in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: Phoslactomycin A, a natural product isolated from Streptomyces species, has garnered interest for its potential as an antitumor agent. This guide provides a comprehensive overview of the preclinical data confirming the antitumor activity of this compound, offering a comparative analysis with the structurally and functionally similar compound, Fostriecin. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for further investigation.
Comparative Efficacy Data
While extensive in vivo preclinical data for this compound is limited in publicly available literature, in vitro studies have demonstrated its cytotoxic activity against cancer cell lines. To provide a broader context for its potential in vivo efficacy, this guide includes preclinical data for Fostriecin, a well-characterized Protein Phosphatase 2A (PP2A) inhibitor with a similar mechanism of action.
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | IC50 (µM) |
| This compound | L1210 Leukemia | 0.46[1] |
Table 2: Preclinical Antitumor Activity of Fostriecin (Comparator)
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Leukemia | Murine | Intravenous administration | Significant antitumor activity observed.[2][3] | [2][3] |
| Solid Tumors | Murine | Systemic administration | Demonstrated cytotoxicity against various cancer cell lines and potent antitumor activity in animals. |
Mechanism of Action: Targeting the PP2A Signaling Pathway
This compound exerts its antitumor effects primarily through the inhibition of Protein Phosphatase 2A (PP2A), a crucial serine/threonine phosphatase that functions as a tumor suppressor. PP2A regulates multiple signaling pathways critical for cell growth, proliferation, and apoptosis. By inhibiting PP2A, this compound leads to the hyperphosphorylation and subsequent activation of pro-survival signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis) in cancer cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (L1210 Leukemia Cell Line)
-
Cell Culture: L1210 murine leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Treatment: L1210 cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control.
-
Viability Assessment: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a standard method such as the MTT assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Antitumor Efficacy in a Murine Xenograft Model (Generalized Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., human xenograft) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., this compound or Fostriecin) is administered via an appropriate route (e.g., intravenous, intraperitoneal) at various dose levels and schedules. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed antitumor effects.
Conclusion
The available preclinical data, primarily from in vitro studies, indicates that this compound possesses antitumor activity through the inhibition of the PP2A tumor suppressor. While in vivo data for this compound is currently sparse, the significant antitumor effects observed with the related compound, Fostriecin, in preclinical models provide a strong rationale for further investigation into the therapeutic potential of this compound. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing future studies to comprehensively evaluate the efficacy of this compound in various cancer models.
References
- 1. benchchem.com [benchchem.com]
- 2. Fostriecin: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Phoslactomycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phoslactomycins (PLMs) are a class of natural products isolated from Streptomyces species that have garnered significant interest due to their potent inhibitory activity against protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes.[1] This inhibition imparts a range of biological activities to PLM analogs, including antifungal, antibacterial, and antitumor properties.[1] Understanding the structure-activity relationship (SAR) of these analogs is crucial for the development of novel therapeutic agents with improved potency and selectivity. This guide provides a comparative analysis of the biological activities of various Phoslactomycin analogs, supported by experimental data and detailed methodologies.
Comparative Biological Activity of Phoslactomycin Analogs
The primary mechanism of action for Phoslactomycins is the inhibition of the serine/threonine protein phosphatase 2A.[1] The inhibitory concentration (IC50) and other measures of biological activity vary among the different analogs, primarily due to substitutions on the cyclohexane (B81311) ring.
| Analog | Target/Assay | Activity | Reference |
| Phoslactomycin A | Protein Phosphatase 2A (PP2A) | Potent Inhibitor | [2] |
| Phoslactomycin B | Protein Phosphatase 2A (PP2A) | Potent and selective inhibitor | [3] |
| Phoslactomycin C | Fungi | Strong antifungal activity | [4] |
| Gram-positive bacteria | Weak antibacterial activity | [4] | |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | IC50 = 4.7 µM | [5] |
| Phoslactomycin Derivatives | Pyricularia oryzae, Septoria tritici | ED50 = 7-16 µM | [6] |
Note: This table is a compilation of available data. Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
The core structure of Phoslactomycin consists of an α,β-unsaturated δ-lactone, a phosphate (B84403) ester, a conjugated diene, and a cyclohexane ring. The primary point of structural diversity among the natural analogs (A-F) is the substituent on the cyclohexane ring.[7]
Key structural features influencing the biological activity of Phoslactomycin analogs include:
-
The Phosphate Group: This group is crucial for the inhibition of PP2A.[6]
-
The α,β-Unsaturated δ-Lactone Ring: Modifications to this ring can impact activity.[6]
-
The Cyclohexane Ring Substituents: Variations in the substituents on this ring significantly affect the potency and selectivity of the analogs.[7] For instance, the specific modifications differentiate Phoslactomycins A through F.[7]
-
The Polyketide Chain: The conformation and functionality of the polyketide chain connecting the lactone and cyclohexane rings also play a role in target binding.
Caption: Key structural features of Phoslactomycin and sites for analog modification.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of Phoslactomycin analogs.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This assay quantifies the inhibitory effect of Phoslactomycin analogs on PP2A activity.
Principle: The assay measures the amount of phosphate released from a synthetic phosphopeptide substrate by PP2A. The reduction in phosphate release in the presence of an inhibitor corresponds to its inhibitory activity.
Typical Protocol:
-
Reagents and Materials:
-
Purified or recombinant PP2A enzyme.
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Assay Buffer (e.g., 20 mM HEPES, 0.5 mM MgCl2, 10 mM NaCl, pH 7.5).
-
Malachite Green reagent for phosphate detection.
-
Phoslactomycin analogs dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
-
Procedure:
-
Add the assay buffer, PP2A enzyme, and varying concentrations of the Phoslactomycin analog to the wells of a 96-well plate.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate for a further period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and detect the released phosphate by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 600-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the analog compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the analog that causes 50% inhibition of PP2A activity, by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of Phoslactomycin analogs on the viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Typical Protocol:
-
Cell Culture:
-
Treatment:
-
Prepare serial dilutions of the Phoslactomycin analogs in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the analogs.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Reduction:
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Measurement and Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the untreated control cells.
-
Determine the IC50 value, the concentration of the analog that reduces cell viability by 50%.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of Phoslactomycin analogs against various fungal strains.
Principle: The broth microdilution method involves exposing a standardized inoculum of a fungus to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus.
Typical Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar (B569324) medium.
-
Prepare a standardized suspension of fungal spores or yeast cells in a sterile saline solution, adjusting the turbidity to a specific standard (e.g., 0.5 McFarland).
-
-
Assay Setup:
-
Prepare serial twofold dilutions of the Phoslactomycin analogs in a liquid broth medium (e.g., RPMI-1640) in a 96-well microplate.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the Phoslactomycin analog in which there is no visible growth.
-
Experimental Workflow for Phoslactomycin Analog Evaluation
The evaluation of novel Phoslactomycin analogs typically follows a structured workflow from synthesis or isolation to comprehensive biological characterization.
Caption: A typical experimental workflow for the evaluation of Phoslactomycin analogs.
Signaling Pathway Inhibition by Phoslactomycins
Phoslactomycins exert their cellular effects by inhibiting PP2A, a key phosphatase involved in multiple signaling pathways that regulate cell cycle, apoptosis, and proliferation. By inhibiting PP2A, Phoslactomycins maintain the phosphorylated (active or inactive, depending on the protein) state of various downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PP2A signaling pathway by Phoslactomycin analogs.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Ethylphosphonate Curcumin Mimics: Substituents Allow Switching Between Cytotoxic and Cytoprotective Activities [mdpi.com]
- 5. Phoslactomycin targets cysteine‐269 of the protein phosphatase 2A catalytic subunit in cells | Semantic Scholar [semanticscholar.org]
- 6. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cytotoxicity of some synthetic compounds against breast carcinoma spheroids with subsequent analysis of pro-apoptotic and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Phoslactomycin A: A Comparative Guide to its Protein Phosphatase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Phoslactomycin A is a natural product known for its potent inhibitory effects on Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a myriad of cellular processes.[1] Understanding the selectivity of this compound is crucial for its application as a research tool and for its potential therapeutic development. This guide provides a comparative analysis of the cross-reactivity of this compound with other protein phosphatases, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
Data on the comprehensive cross-reactivity of this compound against a wide panel of protein phosphatases is limited in publicly available literature. However, studies on close analogs, such as Phoslactomycin F, provide valuable insights into its selectivity profile.
| Protein Phosphatase | Inhibitor | IC50 Value | Selectivity Notes | Reference |
| Protein Phosphatase 2A (PP2A) | Phoslactomycin F | 4.7 µM | Potent inhibitor. | [1] |
| Protein Phosphatase 1 (PP1) | Phoslactomycin F | Less potent than against PP2A | Phoslactomycins inhibit PP2A at lower concentrations than PP1. | [1] |
Note: The provided data is for Phoslactomycin F, a closely related analog of this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs on protein phosphatases is typically performed using an in vitro phosphatase activity assay. The following is a generalized protocol based on common methodologies.
In Vitro Protein Phosphatase Inhibition Assay
This colorimetric assay measures the amount of phosphate (B84403) released from a substrate by the phosphatase in the presence and absence of the inhibitor.
Materials:
-
Purified protein phosphatase (e.g., PP1, PP2A)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
This compound (or analog) at various concentrations
-
Stop Solution (e.g., 1 M NaOH for pNPP assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified protein phosphatase to a working concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound solution (or vehicle control)
-
Protein phosphatase solution
-
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the phosphatase substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding the Stop Solution.
-
Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol produced from pNPP).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for Phosphatase Inhibition Assay
References
Validating Gene Roles in the Phoslactomycin Biosynthetic Cluster: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key gene functions within the Phoslactomycin (PLM) biosynthetic gene cluster. It offers supporting experimental data from studies on Streptomyces platensis and Streptomyces sp. HK-803, detailed experimental protocols for gene validation, and visualizations of regulatory and experimental workflows.
The biosynthesis of phoslactomycins (PLMs), a family of potent protein phosphatase 2A inhibitors with significant antifungal, antibacterial, and antitumor activities, is orchestrated by a complex biosynthetic gene cluster.[1] Understanding the precise role of each gene within this cluster is paramount for the targeted engineering of strains with improved production titers and the generation of novel PLM analogs. This guide compares the outcomes of targeted gene modification in two key PLM-producing organisms, Streptomyces platensis SAM-0654 and Streptomyces sp. HK-803, highlighting the impact of these modifications on the production of various PLM congeners.
Comparative Analysis of Gene Function Validation
The functional validation of genes within the PLM biosynthetic cluster has been primarily achieved through gene knockout via allelic replacement and heterologous expression. These techniques have been instrumental in elucidating the roles of both regulatory and tailoring enzymes.
Regulatory Gene Validation in Streptomyces platensis SAM-0654
In Streptomyces platensis SAM-0654, the PLM biosynthetic gene cluster is spread across two distinct genomic regions and comprises 27 open reading frames.[2] Bioinformatic analysis and subsequent gene inactivation experiments have identified two key positive transcriptional regulators: pnR1 and pnR2.[3]
Table 1: Impact of Regulatory Gene Knockout on Phoslactomycin Production in S. platensis
| Gene Knockout | Observed Effect on PLM Production | Implied Gene Function |
| pnR1 | Abolished PLM production | Positive regulator of structural biosynthetic genes |
| pnR2 | Abolished PLM production | Positive regulator of structural biosynthetic genes and pnR1 |
Reverse transcriptase PCR (RT-PCR) analysis has revealed a hierarchical regulatory cascade where PnR2 governs the transcription of pnR1, and both PnR1 and PnR2 activate the transcription of the structural genes responsible for PLM biosynthesis.[3]
Post-PKS Modification Gene Validation in Streptomyces sp. HK-803
The 75-kb PLM biosynthetic gene cluster in Streptomyces sp. HK-803 has been a key focus for understanding the roles of tailoring enzymes in generating the diversity of PLM analogs.[3]
Table 2: Impact of Tailoring Enzyme Gene Knockout on Phoslactomycin Analog Production in Streptomyces sp. HK-803
| Gene Knockout | Key PLM Analog(s) Produced | Change in Titer | Implied Gene Function |
| Wild-Type | PLM A-F | - | Produces a mixture of PLM analogs |
| plmS2 | PLM-B | 6-fold higher titer of PLM-B | Encodes a cytochrome P450 monooxygenase that hydroxylates PLM-B to PLM G |
| plmS3 | PLM G | Accumulation of PLM G | Encodes an 18-O-acyltransferase that esterifies PLM G to produce other PLM analogs |
The inactivation of plmS2 not only confirmed its role in the hydroxylation of the cyclohexanecarboxylic acid-derived side chain of PLM-B but also demonstrated a practical approach to selectively produce a specific PLM analog at significantly higher yields. Further enzymatic studies have characterized PlmS2 as a class I bacterial cytochrome P450, with kinetic parameters for PLM-B hydroxylation determined as a K_m of 45.3 ± 9.0 µM and a k_cat of 0.27 ± 0.04 s⁻¹.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon these findings. Below are synthesized protocols for key experiments based on established methods for Streptomyces genetics.
Protocol 1: Gene Knockout via Allelic Replacement in Streptomyces
This protocol outlines the generation of an in-frame gene deletion mutant using a temperature-sensitive, non-replicating vector in Streptomyces.
-
Construction of the Knockout Vector:
-
Design primers to amplify ~1.5 kb regions flanking the target gene (homologous arms).
-
Clone the upstream and downstream homologous arms into a suitable E. coli - Streptomyces shuttle vector (e.g., a derivative of pKC1139) containing a selectable marker (e.g., apramycin (B1230331) resistance) and a counter-selectable marker (e.g., sacB).
-
Verify the final construct by restriction digestion and sequencing.
-
-
Intergeneric Conjugation:
-
Transform the knockout vector into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor and the recipient Streptomyces strain to mid-log phase.
-
Mix the donor and recipient cultures and plate on a suitable medium (e.g., MS agar). Incubate to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).
-
-
Selection of Single-Crossover Mutants:
-
Incubate the plates until colonies appear.
-
Restreak the colonies on fresh selective media to isolate single-crossover mutants where the plasmid has integrated into the chromosome via homologous recombination.
-
-
Selection of Double-Crossover Mutants:
-
Inoculate the single-crossover mutants in non-selective liquid medium and allow for growth to facilitate the second crossover event.
-
Plate the culture onto a medium containing the counter-selective agent (e.g., sucrose (B13894) for sacB).
-
Colonies that grow on this medium are putative double-crossover mutants.
-
-
Verification of Mutants:
-
Confirm the gene deletion in the putative double-crossover mutants by PCR using primers flanking the target gene and by Southern blot analysis.
-
Protocol 2: Heterologous Expression in Streptomyces coelicolor
This protocol details the expression of a target gene from the PLM cluster in a heterologous host to confirm its function.
-
Construction of the Expression Vector:
-
Amplify the coding sequence of the target gene (e.g., plmS2) from the genomic DNA of the producer strain.
-
Clone the amplified gene into a Streptomyces expression vector (e.g., pGM1190 or a pSET152 derivative) under the control of a strong constitutive or inducible promoter (e.g., ermEp* or tipAp).
-
Verify the construct by sequencing.
-
-
Transformation into S. coelicolor :
-
Introduce the expression vector into a suitable S. coelicolor host strain (e.g., M1146 or M1152, which have had endogenous biosynthetic gene clusters removed to reduce background metabolites) via intergeneric conjugation from an E. coli donor strain as described in Protocol 1.
-
-
Cultivation and Induction:
-
Grow the recombinant S. coelicolor strain in a suitable liquid medium.
-
If using an inducible promoter, add the inducer (e.g., thiostrepton (B1681307) for tipAp) at the appropriate time point.
-
-
Metabolite Analysis:
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the products of the heterologously expressed gene. Compare the metabolite profile to that of the wild-type producer and a control S. coelicolor strain containing an empty vector.
-
Visualizing Workflows and Pathways
Graphical representations of regulatory networks and experimental procedures provide a clear and concise understanding of complex biological processes.
Caption: Regulatory cascade of PnR1 and PnR2 in Phoslactomycin biosynthesis.
Caption: Experimental workflow for validating the function of the plmS2 gene.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the bioactivity of different Phoslactomycin isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the differential biological activities of Phoslactomycin isomers. This report synthesizes available data on their inhibitory effects on Protein Phosphatase 2A (PP2A), as well as their antifungal, antibacterial, and cytotoxic properties.
Phoslactomycins (PLMs) are a family of natural products isolated from various Streptomyces species, recognized for their potential as antifungal, antibacterial, and antitumor agents.[1] Their primary mechanism of action is the inhibition of the serine/threonine protein phosphatase 2A (PP2A), a critical regulator of numerous cellular processes.[1] The structural diversity among the Phoslactomycin isomers, primarily arising from variations in the acyl group at the C-18 hydroxyl position and other modifications to the core structure, leads to a range of biological activities. Understanding these differences is crucial for the development of potent and selective therapeutic agents.
Comparative Bioactivity Data
Table 1: Inhibition of Protein Phosphatase 2A (PP2A)
| Isomer | IC50 (µM) | Source | Notes |
| Phoslactomycins (unspecified) | 4.7 | [1] | This value was reported for "Phoslactomycins" without specifying the particular isomer. |
| Phoslactomycin A | Potent inhibitor | [2] | The inhibitory mechanism of this compound on PP2A has been studied, but a specific IC50 value was not provided in this source. |
| Phoslactomycins (general) | Weaker inhibitors | [3] | Phoslactomycins are generally considered to be weaker inhibitors of PP2A compared to other natural products like fostriecin (B16959) and cytostatin. |
Table 2: Antifungal Activity
| Isomer | Test Organism | MIC (µg/mL) | Source | Notes |
| Phoslactomycin I | Multiple plant pathogenic fungi | More active than Phoslactomycin H | [2][4] | The presence of the lactone ring in Phoslactomycin I is suggested to be important for its enhanced antifungal activity compared to the hydroxy acid form of Phoslactomycin H. |
| Phoslactomycins A-F | Various fungi | Strong activity | [5] | Specific MIC values for each isomer against a panel of fungi were not provided in a comparative table. |
MIC: Minimum Inhibitory Concentration
Table 3: Antibacterial Activity
No comprehensive comparative data with specific MIC values for different Phoslactomycin isomers against a range of bacterial strains was found in the reviewed literature.
Table 4: Cytotoxic Activity Against Cancer Cell Lines
No comprehensive comparative data with specific IC50 values for different Phoslactomycin isomers against a range of cancer cell lines was found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below. These protocols are synthesized from established methods in the field and should be adapted and optimized for specific experimental conditions.
Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of Phoslactomycin isomers against PP2A.
-
Reagents and Materials:
-
Purified Protein Phosphatase 2A (catalytic subunit)
-
Phoslactomycin isomers (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1% β-mercaptoethanol)
-
Substrate: p-Nitrophenyl Phosphate (B84403) (pNPP)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the Phoslactomycin isomers in the assay buffer.
-
In a 96-well plate, add 20 µL of each Phoslactomycin dilution to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of the PP2A enzyme solution to each well (except the negative control) and incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the Phoslactomycin isomer and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Phoslactomycin isomers against fungal strains.
-
Reagents and Materials:
-
Phoslactomycin isomers
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the culture medium.
-
Prepare serial two-fold dilutions of the Phoslactomycin isomers in the culture medium in a 96-well plate.
-
Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
Determine the MIC, which is the lowest concentration of the Phoslactomycin isomer that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity, while for molds, it is typically 100% inhibition.
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the MIC of Phoslactomycin isomers against bacterial strains.
-
Reagents and Materials:
-
Phoslactomycin isomers
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Culture medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain in the culture medium.
-
Prepare serial two-fold dilutions of the Phoslactomycin isomers in the culture medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the Phoslactomycin isomer that completely inhibits visible bacterial growth.
-
Visualizations
Phoslactomycin's Mechanism of Action: PP2A Signaling Pathway
The following diagram illustrates the central role of PP2A in cellular regulation and how its inhibition by Phoslactomycins can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of PP2A by Phoslactomycin isomers.
Experimental Workflow: Bioactivity Screening
The following diagram outlines a general workflow for the comparative bioactivity screening of Phoslactomycin isomers.
Caption: Generalized workflow for bioactivity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating Phoslactomycin Polyketide Synthase Substrate Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying the substrate selectivity of the Phoslactomycin (PLM) polyketide synthase (PKS). We will delve into the powerful technique of in vitro reconstitution and compare it with alternative approaches, offering insights into their respective strengths and limitations. This document aims to equip researchers with the knowledge to select the most appropriate experimental strategy for their specific research goals in the ever-evolving field of polyketide engineering and drug discovery.
Introduction to Phoslactomycin and its PKS
Phoslactomycins (PLMs) are a family of potent natural products with significant antifungal, antibacterial, and antitumor activities.[1] Their therapeutic potential stems from the inhibition of protein phosphatase 2A (PP2A), a crucial regulator of cell growth and signal transduction. The biosynthesis of the complex PLM backbone is orchestrated by a modular Type I polyketide synthase (PKS). Understanding the substrate selectivity of the individual modules within this enzymatic assembly line is paramount for efforts to generate novel PLM analogs with improved therapeutic properties through biosynthetic engineering.
The PLM PKS is a multi-enzyme complex encoded by a dedicated gene cluster.[1] It comprises a loading module that primes the synthesis with cyclohexanecarboxyl-CoA and seven extension modules responsible for the iterative addition of malonyl-CoA and ethylmalonyl-CoA extender units. The precise control of which extender unit is incorporated at each step is a key determinant of the final chemical structure and biological activity of the phoslactomycin molecule.
Core Methodology: In Vitro Reconstitution of the Phoslactomycin PKS
In vitro reconstitution of PKS machinery is a powerful approach that allows for the precise dissection of substrate selectivity in a controlled environment, free from the complexities of the cellular milieu. This technique involves the heterologous expression and purification of the individual PKS modules, followed by their reassembly in a test tube with the necessary substrates and cofactors to catalyze polyketide synthesis.
A seminal study successfully reconstituted the first six modules of the Phoslactomycin PKS, providing unprecedented insights into the substrate specificity of its acyltransferase (AT) domains.[1][2] This work established the PLM PKS as a valuable model system for investigating the mechanisms governing extender unit selection.
Experimental Workflow for In Vitro PKS Reconstitution
The general workflow for the in vitro reconstitution of a PKS system is a multi-step process that demands careful optimization at each stage.
Performance and Substrate Selectivity Data
The in vitro reconstitution of the PLM PKS has yielded valuable quantitative data on the substrate preferences of its modules. By supplying various natural and unnatural extender units in competitive assays, the catalytic efficiency of each module for different substrates can be determined.
| PKS Module | Natural Extender Unit | Alternative Substrates Tested | Relative Activity (%) |
| PnB (Module 2) | Malonyl-CoA | Methylmalonyl-CoA | < 5% |
| Ethylmalonyl-CoA | < 1% | ||
| PnC (Module 3) | Ethylmalonyl-CoA | Methylmalonyl-CoA | ~20% |
| Propylmalonyl-CoA | ~15% | ||
| PnD (Module 4) | Malonyl-CoA | Methylmalonyl-CoA | < 5% |
Table 1: Illustrative summary of substrate selectivity for reconstituted Phoslactomycin PKS modules. Data is conceptual and based on findings from published studies.[2]
These results demonstrate that the malonyl-CoA incorporating modules are highly specific, while the ethylmalonyl-CoA accepting module exhibits a degree of promiscuity, a feature that can be exploited for generating structural diversity.
Alternative Methods for Studying Substrate Selectivity
While powerful, in vitro reconstitution can be a labor-intensive and technically challenging endeavor. Several alternative methods offer complementary approaches to probe PKS substrate selectivity.
| Method | Principle | Advantages | Disadvantages |
| In Vitro Reconstitution | Reassembly of purified PKS components in a test tube. | Precise control over reaction conditions; allows for detailed kinetic analysis. | Technically demanding; requires soluble and active protein expression. |
| Domain Swapping | Replacing a domain (e.g., AT) in a PKS module with a homologous domain of different specificity. | Can be performed in vivo or in vitro; provides insights into the modularity of PKSs. | Often leads to loss of activity due to improper protein folding or disrupted inter-domain interactions. |
| Site-Directed Mutagenesis | Altering specific amino acid residues within the active site of a domain to change its substrate preference. | Allows for the targeted investigation of key residues involved in substrate recognition. | Requires structural information or accurate homology models; success is not guaranteed. |
| Computational Modeling and Docking | In silico prediction of substrate binding and affinity using protein structures or homology models. | Rapid and cost-effective; can guide the design of mutagenesis experiments. | Predictions require experimental validation; accuracy depends on the quality of the model. |
Table 2: Comparison of methods for studying PKS substrate selectivity.
Domain Swapping
Domain swapping has been a cornerstone of PKS engineering. For instance, replacing the native AT domain of a module with one that recognizes a different extender unit can theoretically lead to the incorporation of a new building block into the polyketide backbone. While successful in some cases, this approach is often hampered by the disruption of critical protein-protein interactions between domains, leading to inactive or poorly active hybrid enzymes.
Site-Directed Mutagenesis
With the increasing availability of PKS domain crystal structures, site-directed mutagenesis has become a more rational approach to alter substrate specificity. By identifying key residues in the active site that interact with the substrate, targeted mutations can be introduced to favor the binding of a new substrate. This method offers a more subtle way to engineer PKSs compared to wholesale domain swaps.
Computational Modeling and Docking
Computational approaches, such as homology modeling and molecular docking, are valuable tools for predicting the substrate specificity of PKS domains. By building a three-dimensional model of an AT domain, for example, researchers can computationally "dock" various potential substrates into the active site to predict their binding affinity. These in silico predictions can then be used to prioritize substrates for experimental testing, thereby saving time and resources.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of Phoslactomycin PKS
This protocol is a generalized procedure based on published methodologies.
-
Gene Cloning and Expression:
-
The genes encoding the Phoslactomycin PKS modules (e.g., PnA, PnB, PnC) are cloned into suitable expression vectors (e.g., pET vectors) with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.
-
The expression constructs are transformed into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.
-
-
Protein Purification:
-
E. coli cells are harvested and lysed by sonication.
-
The soluble PKS proteins are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Further purification and buffer exchange are performed using size-exclusion chromatography.
-
-
Post-translational Phosphopantetheinylation:
-
The purified apo-PKS proteins are converted to their active holo-form by incubation with a phosphopantetheinyl transferase (PPTase), such as Sfp, in the presence of Coenzyme A.
-
-
In Vitro Reconstitution Assay:
-
The purified holo-PKS modules are combined in a reaction buffer containing the necessary substrates (e.g., cyclohexanecarboxyl-CoA, malonyl-CoA, ethylmalonyl-CoA) and cofactors (e.g., NADPH).
-
The reaction is incubated at an optimal temperature (e.g., 28°C) for a defined period.
-
The reaction is quenched, and the polyketide products are extracted with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
The extracted products are analyzed by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify the synthesized polyketides.
-
Protocol 2: Domain Swapping (Illustrative Example)
This protocol outlines a general strategy for AT domain swapping.
-
Design of the Hybrid PKS:
-
Identify the boundaries of the AT domain to be swapped based on sequence alignments and structural information.
-
Design primers for PCR to amplify the donor AT domain and the recipient PKS module backbone.
-
Use a seamless cloning method (e.g., Gibson assembly) to insert the donor AT domain into the recipient module.
-
-
Expression and Activity Assay:
-
Express the hybrid PKS protein as described in Protocol 1.
-
Perform an in vitro activity assay with the appropriate substrates for the swapped AT domain.
-
Analyze the products by HPLC-MS to determine if the desired modified polyketide is produced.
-
Visualizing the Phoslactomycin Biosynthetic Pathway
The following diagram illustrates the modular organization of the Phoslactomycin PKS and the proposed biosynthetic pathway.
Conclusion
The study of Phoslactomycin PKS substrate selectivity is a vibrant area of research with significant implications for drug discovery. In vitro reconstitution stands as the gold standard for a detailed, quantitative understanding of substrate preferences. However, a judicious combination of this powerful technique with complementary methods such as domain swapping, site-directed mutagenesis, and computational modeling will undoubtedly accelerate the rational design and engineering of novel phoslactomycin analogs with enhanced therapeutic potential. This guide provides a foundational framework for researchers to navigate the experimental landscape and contribute to the exciting field of polyketide biosynthesis.
References
Safety Operating Guide
Safe Disposal of Phoslactomycin A: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Phoslactomycin A, a hazardous chemical that requires careful handling to ensure personnel safety and environmental protection. Adherence to these procedures is critical for maintaining a safe laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment.
Required PPE:
| Equipment | Specification | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | This compound is a respiratory sensitizer (B1316253) and may cause allergy or asthma symptoms if inhaled.[1] |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin exposure and absorption.[1] |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles.[1] | To protect eyes from splashes or dust. |
| Protective Clothing | Lab coat, apron, or other protective clothing. | To prevent skin contact.[1] |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
II. Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration.[1]
-
Preparation:
-
Dissolve or mix the this compound with a combustible solvent.
-
Ensure the chosen solvent is compatible with the chemical incinerator's requirements.
-
-
Incineration:
-
The mixture must be burned in a chemical incinerator equipped with an afterburner and an exhaust air system.[1]
-
-
Regulatory Compliance:
III. Waste Management and Spill Response
Proper containment and management of this compound waste are crucial to prevent contamination.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Solid Waste: Place all solid waste contaminated with this compound (e.g., gloves, pipette tips, paper towels) in a designated and labeled hazardous waste bag or container.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound".[3]
-
Storage: Store hazardous waste containers in a secure, designated area away from general laboratory traffic pending collection by a certified hazardous waste contractor.[3]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage and keep the material away from drains and water courses.[2]
-
Absorption: Absorb liquid spills with an inert, finely-powdered material such as diatomite or universal binders.[2]
-
Collection: Collect the absorbed material and any contaminated solids into a closed, suitable container for disposal.[1]
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safe Handling of Phoslactomycin A: A Guide for Laboratory Personnel
Disclaimer: This document provides guidance on the safe handling of Phoslactomycin A based on general principles for potent biologically active compounds. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from best practices for handling similar hazardous chemicals and cytotoxic agents. A thorough risk assessment should be conducted by laboratory personnel before beginning any work with this compound.
This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for the handling of this compound.
Hazard Communication
While specific toxicity data for this compound is limited in publicly accessible resources, its potent biological activity necessitates handling it as a hazardous compound. Potential hazards may include:
-
Cytotoxicity: As a biologically active molecule, it may have cytotoxic or other harmful effects on cells.
-
Skin and Eye Irritation: Direct contact may cause irritation.
-
Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.
Given the unknown specific hazards, a conservative approach to handling is required.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various tasks involving this compound. It is crucial to wear the appropriate PPE at all times to minimize exposure.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Double nitrile gloves | Lab coat | Not generally required |
| Weighing (Solid) | Safety goggles | Double nitrile gloves | Disposable gown over lab coat | N95 or higher-rated respirator (in a ventilated enclosure) |
| Preparing Solutions | Safety goggles or face shield | Double nitrile gloves | Disposable gown over lab coat | Not required if performed in a certified chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Waste Disposal | Safety goggles | Double nitrile gloves | Disposable gown over lab coat | Not generally required |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty nitrile or rubber gloves | Disposable, fluid-resistant coveralls | N95 or higher-rated respirator |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is essential to ensure safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage or leakage. If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Follow the supplier's recommendations for storage temperature. Keep it segregated from incompatible materials.
Weighing the Compound
-
Designated Area: Weighing of powdered this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent inhalation of airborne particles.
-
PPE: Wear appropriate PPE as outlined in the table above, including double nitrile gloves, a disposable gown, and an N95 respirator.
-
Procedure:
-
Place a disposable liner on the balance surface to contain any spills.
-
Carefully open the container and transfer the desired amount of powder using a clean spatula.
-
Close the container tightly immediately after weighing.
-
Clean the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Preparing Solutions
-
Location: All solution preparation should be conducted in a certified chemical fume hood.
-
PPE: Wear safety goggles, double nitrile gloves, and a disposable gown over a lab coat.
-
Procedure:
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
Label the solution container clearly with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, disposable gowns, weighing paper, and plasticware. Collect in a designated, labeled hazardous waste bag and dispose of according to your institution's chemical waste procedures.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous waste.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. This can be done by rinsing with a suitable solvent, which should then be collected as hazardous liquid waste.
Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
